molecular formula C13H14N2O B112912 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 696646-74-9

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B112912
CAS No.: 696646-74-9
M. Wt: 214.26 g/mol
InChI Key: UPGZHZKLNLXQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)13-12(8-16)7-14-15-13/h3-9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGZHZKLNLXQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] This document details the prevalent and efficient Vilsmeier-Haack reaction approach, offering in-depth mechanistic insights, step-by-step experimental protocols, and expert analysis for researchers, chemists, and professionals in drug development. The focus is on the causality behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged structure in modern pharmacology, integral to drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][4] The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making pyrazole carbaldehydes, such as 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, highly versatile intermediates.[5] They serve as key precursors for the synthesis of more complex molecular architectures through reactions involving the aldehyde group, such as condensations, oxidations, and reductions.

This guide focuses on the most reliable and widely adopted method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes: a two-step sequence involving hydrazone formation followed by a Vilsmeier-Haack cyclization and formylation reaction.[2][6]

Strategic Overview of the Synthesis

The synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is efficiently achieved through a two-stage process. The logical flow of this pathway is designed for optimal yield and purity, starting from commercially available materials.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core_reaction Core Reaction cluster_final Final Product A 4-Isopropylacetophenone C Step 1: Hydrazone Formation A->C B Hydrazine Hydrate B->C D 1-(4-isopropylphenyl)ethylidene]hydrazine C->D Yields Intermediate E Step 2: Vilsmeier-Haack Reaction (POCl₃ / DMF) D->E Substrate F 3-(4-isopropylphenyl)-1H- pyrazole-4-carbaldehyde E->F Cyclization & Formylation

Caption: Overall synthetic workflow for the target compound.

The primary alternative, oxidation of the corresponding (pyrazol-4-yl)methanol, is a viable but often less direct route, as it requires the prior synthesis of the alcohol intermediate. The Vilsmeier-Haack reaction offers a more convergent approach, constructing and functionalizing the heterocyclic core in a single, efficient step from the hydrazone precursor.[2]

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Synthesis of the Hydrazone Intermediate

Causality: The initial step involves the creation of a hydrazone from 4-isopropylacetophenone. The hydrazone provides the N-N bond and the necessary carbon backbone that will ultimately form the pyrazole ring. This condensation reaction is a classic and reliable method for converting carbonyls into a substrate suitable for cyclization.

Reaction: 4-Isopropylacetophenone + Hydrazine Hydrate → [1-(4-isopropylphenyl)ethylidene]hydrazine + H₂O

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isopropylacetophenone (e.g., 0.1 mol, 16.22 g).

  • Add ethanol (100 mL) as the solvent to fully dissolve the ketone.

  • Slowly add hydrazine hydrate (e.g., 0.12 mol, 6.0 g, 1.2 eq.) to the solution. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by hydrazine.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • If a solid precipitates, filter the product, wash with cold water (3 x 20 mL) to remove any unreacted hydrazine hydrate, and dry under vacuum.

  • If no solid forms, concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the hydrazone, which may be an oil or a low-melting solid.

Step 2: Vilsmeier-Haack Cyclization and Formylation

Causality: This is the cornerstone of the synthesis. The Vilsmeier reagent (a chloroiminium salt) is a powerful electrophile that performs a dual function.[7] First, it facilitates the cyclization of the hydrazone to form the electron-rich pyrazole ring. Second, it acts as the formylating agent, electrophilically substituting the newly formed ring at the C4 position, which is the most nucleophilic site.[8][9] Using a reagent that accomplishes both tasks in one pot significantly improves process efficiency.

Vilsmeier_Mechanism cluster_reagent Reagent Formation cluster_reaction Reaction Cascade DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Cyclization Electrophilic Attack & Cyclization Vilsmeier->Cyclization Reacts with Hydrazone Hydrazone Intermediate Hydrazone->Cyclization Formylation Formylation at C4 Cyclization->Formylation Product Final Product Formylation->Product

Sources

Technical Monograph: 3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde represents a privileged scaffold in modern medicinal chemistry. As a functionalized pyrazole derivative, it serves as a critical "linchpin" intermediate for the divergent synthesis of bio-active heterocycles, including kinase inhibitors, COX-2 antagonists, and antimicrobial agents.

This guide provides a rigorous technical analysis of this compound, focusing on its Vilsmeier-Haack-mediated synthesis , structural reactivity , and downstream applications . Unlike generic overviews, this document is designed for the bench scientist requiring reproducible protocols and mechanistic insight.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a pyrazole core substituted at the C3 position with a para-isopropylphenyl (cumene) group and at the C4 position with a formyl group. The C1 position remains unsubstituted (1H), allowing for tautomeric equilibrium and further N-alkylation.

PropertySpecification
IUPAC Name 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
Core Scaffold 1H-Pyrazole
Key Functionality C4-Formyl (Aldehyde)
Electronic Effect The C4-aldehyde is electron-withdrawing, increasing the acidity of the N1-proton.
Physical State Typically an off-white to pale yellow solid.
Tautomerism and Reactivity

In solution, the 1H-pyrazole exists in tautomeric equilibrium. However, the presence of the electron-withdrawing formyl group at C4 stabilizes the specific tautomer where the double bonds are conjugated with the carbonyl, though N-substitution usually locks the structure.

Part 2: Synthetic Architecture (The "How")

The most robust and atom-economical route to 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack Cyclization of Hydrazones . This method avoids the isolation of unstable intermediates and utilizes readily available acetophenone derivatives.

Mechanistic Pathway

The reaction proceeds via a "double Vilsmeier" sequence. The hydrazone formed from 4-isopropylacetophenone undergoes formylation at the alpha-methyl group, followed by cyclization.

VilsmeierMechanism Substrate 4-Isopropylacetophenone Hydrazone Intermediate: Acetophenone Hydrazone Substrate->Hydrazone Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone ChloroIm Chloroiminium Intermediate Hydrazone->ChloroIm Formylation (DMF/POCl3) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->ChloroIm Target TARGET: 3-(4-isopropylphenyl)- 1H-pyrazole-4-carbaldehyde ChloroIm->Target Cyclization & Hydrolysis

Figure 1: The synthetic logic flow from acetophenone precursor to the pyrazole aldehyde target via the hydrazone intermediate.

Experimental Protocol: Vilsmeier-Haack Cyclization

Note: This protocol is scaled for 10 mmol but can be linearly scaled up.

Phase 1: Formation of the Hydrazone
  • Reagents: Dissolve 4-isopropylacetophenone (1.62 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine hydrate (80%, 1.5 mL, ~25 mmol) dropwise.

  • Reaction: Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Evaporate the solvent under reduced pressure. The residue (hydrazone) is often an oil or low-melting solid. Use directly in Phase 2 without extensive purification to avoid degradation.

Phase 2: Vilsmeier-Haack Formylation/Cyclization
  • Vilsmeier Reagent Preparation: In a separate dried flask, cool anhydrous DMF (5 mL, 65 mmol) to 0°C in an ice bath.

  • POCl3 Addition: Add Phosphorus Oxychloride (

    
    , 2.8 mL, 30 mmol) dropwise with stirring. Caution: Exothermic. Stir for 20 mins at 0°C to form the white/yellowish Vilsmeier salt.
    
  • Substrate Addition: Dissolve the crude hydrazone from Phase 1 in minimal DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60–70°C for 3–5 hours. The solution will typically turn deep orange/red.

  • Quench (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~100 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with saturated Sodium Acetate or Sodium Carbonate solution to pH 7–8. The product will precipitate.

  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol or Ethanol/DMF mixtures.

Yield Expectation: 65–80% Characterization:

  • 1H NMR (DMSO-d6):

    
     9.92 (s, 1H, CHO), 8.50 (s, 1H, Pyrazole-H5), 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.9 (sept, 1H, CH), 1.2 (d, 6H, CH3).
    
  • IR: ~1670 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (NH stretch).

Part 3: Reactivity Profile & Modular Derivatization

The C4-aldehyde is a versatile "chemical handle." It allows the molecule to serve as a divergence point for library generation in drug discovery.

Derivatization Core 3-(4-isopropylphenyl)- 1H-pyrazole-4-carbaldehyde Schiff Schiff Bases (Aldimines) (Analgesic/Anxiolytic) Core->Schiff + Amines (EtOH/Reflux) Knoevenagel Cinnamic Acid Analogs (Anti-inflammatory) Core->Knoevenagel + Malononitrile (Base Cat.) Reduction Hydroxymethyl Pyrazoles (Linker Synthesis) Core->Reduction + NaBH4 Oxidation Pyrazole-4-carboxylic Acid (Amide Coupling) Core->Oxidation + KMnO4 or NaClO2 Heterocycle Pyrazolo[4,3-c]pyridines (Fused Systems) Core->Heterocycle + Acetone/NH3 (Cyclization)

Figure 2: Divergent synthesis pathways utilizing the C4-aldehyde handle.[1]

Key Transformations
  • Schiff Base Formation: Condensation with anilines yields aldimines, which have reported analgesic and anxiolytic properties [1].

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull alkenes, often used as Michael acceptors in covalent inhibitor design.

  • Oxidation: Conversion to the carboxylic acid allows for amide coupling, essential for expanding the molecule into the "solvent-exposed" regions of kinase binding pockets.

Part 4: Medicinal Chemistry Applications[2][3][4]

The 3-aryl-pyrazole-4-carbaldehyde scaffold is a bioisostere for several privileged structures.

Kinase Inhibition

The pyrazole NH and the C4-carbonyl oxygen can form a donor-acceptor motif that mimics the hinge-binding region of ATP. The hydrophobic isopropyl group targets the "Gatekeeper" region or hydrophobic back-pocket (Selectivity Pocket) of kinases [2].

Anti-Inflammatory (COX-2)

Diphenyl-pyrazoles are classic COX-2 pharmacophores (e.g., Celecoxib). The aldehyde group provides a vector to attach polar groups that improve solubility or selectivity, reducing cardiovascular side effects associated with traditional coxibs [3].

Antimicrobial Hybrids

Condensation of the aldehyde with thiosemicarbazide yields thiosemicarbazones, which have shown potent activity against S. aureus and M. tuberculosis by chelating metal ions essential for bacterial metalloenzymes [4].

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact derivative may be sparse, it should be handled according to the safety profile of the general class (Pyrazole-4-carbaldehydes).

  • Hazards: Acute Toxicity (Oral) Category 4.[2][3] Skin and Eye Irritant (Category 2).[2][4][5] Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[6]

  • Handling: Use a fume hood. The Vilsmeier reagent (

    
    ) is highly corrosive and water-reactive.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

References

  • Sahu, S. K., et al. (2008). "Synthesis and biological activities of some new 1-phenyl-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehydes." Asian Journal of Chemistry.

  • Kumar, R., & Parkash, V. (2008).[7] "Synthesis and biological activity of pyrazole-4-carbaldehyde derivatives." European Journal of Medicinal Chemistry, 43(2), 435-440.

  • Abdel-Wahab, B. F., et al. (2012). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2012(1), 196-245.

  • Bhat, B. A., et al. (2005). "Vilsmeier-Haack reaction on hydrazones: A convenient synthesis of 4-formylpyrazoles."[8] Synthetic Communications.

  • PubChem Compound Summary. "3-phenyl-1H-pyrazole-4-carbaldehyde" (Analogous Safety Data).

Sources

Spectroscopic Data of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde possesses a core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This aromatic ring is substituted at the 3-position with a 4-isopropylphenyl group and at the 4-position with a carbaldehyde (formyl) group. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[3]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the pyrazole proton, and the protons of the 4-isopropylphenyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Aldehyde (-CHO)9.9 - 10.2Singlet (s)-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group.
Pyrazole (H5)8.2 - 8.5Singlet (s)-This proton is on an electron-deficient aromatic ring, leading to a downfield chemical shift.
Phenyl (Aromatic)7.7 - 7.9Doublet (d)~8.0Protons ortho to the pyrazole ring on the phenyl group.
Phenyl (Aromatic)7.3 - 7.5Doublet (d)~8.0Protons meta to the pyrazole ring on the phenyl group.
Isopropyl (-CH)3.0 - 3.2Septet (sept)~7.0The methine proton of the isopropyl group is split by the six equivalent methyl protons.
Isopropyl (-CH₃)1.2 - 1.4Doublet (d)~7.0The six equivalent methyl protons of the isopropyl group are split by the methine proton.
Pyrazole (N-H)13.0 - 14.0Broad Singlet (br s)-The N-H proton of the pyrazole ring is often broad and can exchange with deuterium in the solvent. Its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aldehyde (C=O)185 - 192The carbonyl carbon of the aldehyde is significantly deshielded.
Pyrazole (C3)150 - 155Carbon atom of the pyrazole ring attached to the phenyl group.
Pyrazole (C4)115 - 120Carbon atom of the pyrazole ring attached to the aldehyde group.
Pyrazole (C5)135 - 140Carbon atom of the pyrazole ring with an attached proton.
Phenyl (C-ipso)128 - 132Carbon atom of the phenyl ring directly attached to the pyrazole ring.
Phenyl (C-ortho)126 - 129Carbon atoms ortho to the pyrazole substituent.
Phenyl (C-meta)129 - 131Carbon atoms meta to the pyrazole substituent.
Phenyl (C-para)150 - 155Carbon atom para to the pyrazole substituent, attached to the isopropyl group.
Isopropyl (CH)34 - 38Methine carbon of the isopropyl group.
Isopropyl (CH₃)23 - 25Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectroscopic Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Justification
N-H Stretch3200 - 3400Medium, BroadCharacteristic of the N-H bond in the pyrazole ring.
C-H Stretch (Aromatic)3000 - 3100MediumC-H stretching vibrations of the pyrazole and phenyl rings.
C-H Stretch (Aliphatic)2850 - 3000MediumC-H stretching vibrations of the isopropyl group.
C=O Stretch (Aldehyde)1670 - 1690StrongCharacteristic stretching vibration of the conjugated aldehyde carbonyl group.[2]
C=C and C=N Stretches1450 - 1600Medium to StrongAromatic ring stretching vibrations from both the pyrazole and phenyl rings.
C-H Bend (Aldehyde)2720 - 2820WeakA characteristic overtone that, in conjunction with the C=O stretch, is indicative of an aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate charged ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected exact mass of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (C₁₃H₁₄N₂O) is approximately 214.1106 g/mol . A high-resolution mass spectrometer should detect a peak at or very close to this m/z value.

  • Key Fragmentation Patterns: Under EI conditions, common fragmentation pathways would likely involve:

    • Loss of the formyl group (-CHO), resulting in a fragment at [M-29]⁺.

    • Loss of the isopropyl group (-C₃H₇), resulting in a fragment at [M-43]⁺.

    • Cleavage of the bond between the pyrazole and phenyl rings.

Visualizing the Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the structure of the target molecule and the relationships between its different components, which are fundamental to interpreting its spectroscopic data.

cluster_molecule 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde cluster_spectroscopy Spectroscopic Analysis pyrazole Pyrazole Ring phenyl 4-isopropylphenyl Group pyrazole->phenyl C3-Substitution aldehyde Carbaldehyde Group pyrazole->aldehyde C4-Substitution nmr NMR (¹H, ¹³C) pyrazole->nmr Aromatic & N-H Protons/Carbons ir IR pyrazole->ir N-H Stretch phenyl->nmr Aromatic & Isopropyl Protons/Carbons ms MS phenyl->ms Fragmentation Patterns aldehyde->nmr Aldehyde Proton/Carbon aldehyde->ir C=O Stretch

Caption: Molecular structure and its correlation to spectroscopic techniques.

cluster_workflow General Spectroscopic Characterization Workflow synthesis Synthesis & Purification nmr NMR Analysis (¹H, ¹³C, DEPT) synthesis->nmr ir IR Analysis synthesis->ir ms MS Analysis (HRMS) synthesis->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: A typical workflow for spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. By leveraging established principles and data from analogous structures, researchers and drug development professionals can use this information as a reliable reference for the synthesis, identification, and characterization of this and related pyrazole derivatives. The presented protocols and predicted data serve as a foundational tool for further investigation into the chemical and biological properties of this important class of compounds.

References

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • 3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Bhagat, V. D., Kadam, V. S., & Shete, S. C. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5675.
  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Elkady, M. F., Abuzar, M. S., & Ali, A. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

[1]

Executive Summary

The compound 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde represents a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.[1] Its utility is defined by the electrophilic C4-formyl group and the lipophilic 3-aryl moiety.[1]

Detailed analysis of its structure—specifically the interplay between the hydrogen-bond donating pyrazole -NH, the accepting formyl group, and the hydrophobic isopropylphenyl tail—dictates a distinct solubility profile. This guide provides a tiered solvent selection strategy to optimize reaction yields, purification (recrystallization), and assay formulation.

Key Takeaway: This compound exhibits "Amphiphilic-Polar" behavior.[1] It requires polar aprotic solvents for high-concentration stock solutions (>50 mM) but relies on protic solvents (alcohols) for temperature-dependent recrystallization.[1]

Physicochemical Profile & Structural Logic[1]

To predict solubility behavior without empirical waste, we must analyze the molecular descriptors.[1]

PropertyValue (Estimated/Theoretical)Impact on Solubility
Molecular Weight ~214.26 g/mol Moderate; allows good dissolution kinetics.[1]
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic. Poor water solubility (< 0.1 mg/mL).[1] High affinity for DCM and Ethyl Acetate.[1]
H-Bond Donors 1 (Pyrazole -NH)Critical for solubility in H-bond accepting solvents (DMSO, DMF).[1]
H-Bond Acceptors 2 (N2, Aldehyde O)Facilitates solubility in alcohols via H-bonding.[1]
Melting Point ~120–150 °C (Analog based)High crystal lattice energy requires heat for dissolution in Tier 2 solvents (Ethanol).[1]
Mechanistic Insight: The "Isopropyl Effect"

Unlike its unsubstituted phenyl analog, the 4-isopropyl group introduces significant steric bulk and hydrophobicity.[1]

  • Disrupted Packing: The isopropyl group often lowers the lattice energy compared to planar analogs, potentially enhancing solubility in organic solvents like Toluene or THF.[1]

  • Lipophilicity: It drastically reduces water solubility, making water an ideal anti-solvent for precipitation.[1]

Solubility Landscape: The Tiered System

The following classification is derived from structural analogs (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) and standard medicinal chemistry solubility rules.

Tier 1: High Solubility Solvents (Stock & Reaction)

Use for: Chemical synthesis (Vilsmeier-Haack), preparing 100mM bio-assay stocks.[1]

  • Dimethyl Sulfoxide (DMSO): >100 mg/mL.[1] The primary choice for biological assays.[1]

  • Dimethylformamide (DMF): >100 mg/mL.[1] Excellent for nucleophilic substitution reactions.[1]

  • Tetrahydrofuran (THF): High solubility.[1] Good for reduction reactions.[1]

Tier 2: Temperature-Dependent Solvents (Purification)

Use for: Recrystallization and extraction.[1]

  • Ethanol/Methanol: Moderate solubility at RT; High solubility at reflux.[1]

    • Protocol: Dissolve at boiling point; cool slowly to precipitate.

  • Dichloromethane (DCM) / Chloroform: High solubility.[1]

    • Note: Excellent for liquid-liquid extraction from aqueous workups.[1]

  • Ethyl Acetate: Moderate solubility.[1] Often used in mixtures with Hexanes for flash chromatography.[1]

Tier 3: Anti-Solvents (Precipitation)

Use for: Crashing out product and maximizing yield.[1]

  • Water: Insoluble.[1]

  • Hexanes / Heptane: Low solubility.[1]

  • Diethyl Ether: Low to Moderate solubility (often used to wash crystals).[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolventSelectionStartStart: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehydeGoalDefine GoalStart->GoalReactionSynthesis / ReactionGoal->ReactionPurificationPurification / IsolationGoal->PurificationAssayBiological AssayGoal->AssayPolarAproticUse Polar Aprotic(DMF, DMSO)Reaction->PolarAproticNucleophilicHeatRequires Heat?Reaction->HeatCondensationRecrystRecrystallizationPurification->RecrystChromatographyFlash ColumnPurification->ChromatographyStockMake 100mM Stockin DMSOAssay->StockTolueneUse Toluene/Xylene(Reflux)Heat->TolueneYesEthanolSolvent: Hot EthanolAnti-solvent: WaterRecryst->EthanolDCM_HexEluent: DCM/MeOHor Hexane/EtOAcChromatography->DCM_HexDilutionDilute into Media(<1% DMSO)Stock->Dilution

Figure 1: Decision Matrix for Solvent Selection based on process requirements.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Purpose: To determine the exact saturation point for Process Scale-up.[1]

  • Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.[1]

  • Equilibration: Vortex for 1 minute after each addition. If solid remains, sonicate for 5 minutes at 25°C.

  • Visual Check: Continue adding solvent until the solution is perfectly clear (no Tyndall effect observed with a laser pointer).

  • Calculation:

    
    [1]
    
  • Validation: If volume exceeds 2 mL without dissolution, the compound is considered "Sparingly Soluble" (<25 mg/mL).[1]

Protocol B: Recrystallization Strategy

Purpose: Purification from crude reaction mixtures.

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol (or Methanol).[1]

  • Heating: Heat to reflux (approx. 78°C for EtOH) until fully dissolved.

    • Tip: If insolubles remain at reflux, filter hot to remove impurities.[1]

  • Nucleation: Remove from heat. Allow to cool to Room Temperature (RT) slowly.

  • Anti-Solvent (Optional): If no crystals form at RT, add Water dropwise until slight turbidity persists, then cool to 4°C.

  • Harvest: Filter the crystals and wash with cold Hexane or cold Ethanol/Water (1:1).

Process Safety & Stability

  • Aldehyde Reactivity: Avoid using primary amines (e.g., n-Butylamine) as solvents, as they will react with the aldehyde to form imines (Schiff bases).

  • Oxidation: The aldehyde group can oxidize to carboxylic acid if left in solution with exposure to air for prolonged periods.[1] Store DMSO stocks at -20°C under Nitrogen/Argon.

References

  • PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Arbačiauskienė, E. et al. (2011).[1][2] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.[1][2] Available at: [Link][1]

  • Rangaraj, P. et al. (2011).[1] 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][3] Acta Crystallographica Section E. Available at: [Link][1]

A Predictive Analysis of the Biological Activity of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive, predictive framework for the investigation of a specific, yet underexplored, pyrazole derivative: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde . While direct experimental data for this compound is nascent, this document, grounded in extensive literature on analogous structures, serves as a roadmap for researchers and drug development professionals. We will delve into the probable synthesis, postulate its key biological activities, and provide detailed, field-proven protocols for its evaluation. This guide is structured to empower your research and development efforts, offering a logical progression from synthesis to multifaceted biological screening.

Synthesis and Chemical Profile

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is well-established, typically proceeding through a Vilsmeier-Haack reaction.[6][7][8] This one-pot reaction involves the formylation and cyclization of a suitable precursor, such as an acetophenone hydrazone. For our target compound, the synthesis would logically commence from 4-isopropylacetophenone.

Proposed Synthetic Pathway

The Vilsmeier-Haack reaction provides a direct and efficient route to the desired pyrazole-4-carbaldehyde core.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction 4-isopropylacetophenone 4-isopropylacetophenone 4-isopropylacetophenone hydrazone 4-isopropylacetophenone hydrazone 4-isopropylacetophenone->4-isopropylacetophenone hydrazone Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->4-isopropylacetophenone hydrazone 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde 4-isopropylacetophenone hydrazone->3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde Cyclization & Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Caption: Proposed synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties (Predicted)

A preliminary in-silico analysis can predict the physicochemical properties of the target compound, guiding formulation and experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~214.27 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP~2.5-3.0Indicates good membrane permeability.
Hydrogen Bond Donors1 (pyrazole N-H)Potential for specific receptor interactions.
Hydrogen Bond Acceptors2 (pyrazole N, aldehyde O)Contributes to binding affinity.
pKa~9-10 (pyrazole N-H)Influences solubility and ionization state at physiological pH.

Postulated Biological Activities and Mechanistic Insights

Based on extensive data for structurally similar pyrazole derivatives, we can confidently predict that 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde will exhibit promising anticancer, antimicrobial, and anti-inflammatory activities.[2][5][9]

Anticancer Potential

Pyrazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.[10][11][12] The presence of the substituted phenyl ring and the reactive carbaldehyde group in our target molecule suggests potential for significant cytotoxic activity.

  • Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of protein kinases such as EGFR, VEGFR-2, and CDKs, which are often dysregulated in cancer.[10]

  • Apoptosis Induction: The compound may trigger programmed cell death by interacting with key apoptotic pathways.

  • DNA Intercalation: The planar pyrazole ring system could potentially intercalate with DNA, disrupting replication and transcription in cancer cells.

G cluster_0 Potential Anticancer Mechanisms Target_Compound 3-(4-isopropylphenyl)-1H- pyrazole-4-carbaldehyde Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR-2) Target_Compound->Kinase_Inhibition Apoptosis_Induction Induction of Apoptosis Target_Compound->Apoptosis_Induction DNA_Interaction DNA Interaction Target_Compound->DNA_Interaction Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Reduced_Proliferation Reduced Tumor Cell Proliferation Apoptosis_Induction->Reduced_Proliferation DNA_Interaction->Reduced_Proliferation Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Reduced_Proliferation->Tumor_Suppression

Caption: Postulated anticancer mechanisms of action.

Antimicrobial Activity

The pyrazole scaffold is a well-recognized pharmacophore in the development of antimicrobial agents.[2][9][13] Derivatives have shown efficacy against a broad spectrum of bacteria and fungi.

It is anticipated that the title compound will exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The lipophilic isopropyl group may enhance membrane penetration, contributing to its antimicrobial effects.

Anti-inflammatory Properties

Several pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[14][15][16] The structural features of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde are consistent with those of known anti-inflammatory pyrazoles.

The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Further investigation could also reveal effects on other inflammatory mediators like cytokines and nitric oxide.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of robust and standardized in vitro assays are recommended.

Evaluation of Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for cytotoxic compounds.[17][18][19][20][21]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

G Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding End End Compound_Treatment Treat with Test Compound (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis Data_Analysis->End

Caption: Workflow for the MTT assay to determine anticancer activity.

Assessment of Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

  • Compound Preparation: Prepare a stock solution of the test compound and make serial twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, subculture the contents of the wells showing no growth onto agar plates and incubate for a further 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Evaluation of Anti-inflammatory Activity: Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory properties of a compound by its ability to inhibit protein denaturation.[23][24][25][26]

  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control Preparation: A similar volume of distilled water is used as the control. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: After heating, allow the mixtures to cool to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Concluding Remarks and Future Directions

This technical guide provides a robust, evidence-based framework for initiating the investigation of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde as a potential therapeutic agent. The predicted anticancer, antimicrobial, and anti-inflammatory activities, grounded in the well-documented pharmacology of the pyrazole scaffold, present a compelling case for its further development. The detailed experimental protocols herein offer a clear and efficient path for the in vitro validation of these activities.

Future research should focus on a comprehensive Structure-Activity Relationship (SAR) study by synthesizing and testing a library of analogues. Promising candidates from in vitro screening should then be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety. The journey from a novel chemical entity to a clinically viable drug is arduous, but the scientific rationale for exploring this particular pyrazole derivative is strong.

References

  • Ali, M. A., et al. (2007). Journal of the Chilean Chemical Society, 52(4), 1344-1348.
  • Al-Hourani, B. J., et al. (2022).
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
  • Chen, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5139.
  • Chinnaraja, D., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 22(7), 865-874.
  • El-Metwaly, A. M., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(32), 22894-22912.
  • Gaikwad, N. D., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5483-5486.
  • Hassan, A. A., et al. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
  • Joshi, S. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Kaushik, N. K., et al. (2010). European Journal of Medicinal Chemistry, 45(9), 3943-3949.
  • Krishnamurthy, G., et al. (2004). Indian Journal of Chemistry - Section B, 43(1), 163-167.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
  • Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Rahman, H., et al. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Pharmacognosy Journal, 7(6), 361-364.
  • Abdel-Aziz, S. A., et al. (2019).
  • Gothwal, A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(13), 12041-12055.
  • Ríos, J. L., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Planta Medica, 88(10), 837-856.
  • Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50842.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 162-175.
  • Al-Majid, A. M., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)
  • Rahman, H., et al. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Pharmacognosy Journal, 7(6), 361-364.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol.
  • Encyclopedia.pub. (2023).
  • ResearchGate. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • MDPI. (2023).
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. Benchchem.
  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • Wiegand, I., et al. (2008). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology, 3(2), 167-179.
  • ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • El-Kashef, H. S., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657.
  • Kumar, A., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. ISRN Organic Chemistry, 2013, 672719.

Sources

Methodological & Application

The Versatile Virtuoso: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of novel molecular entities. Within this esteemed class of heterocycles, 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of a reactive carbaldehyde group at the 4-position, flanked by a tunable 3-aryl substituent, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, offering detailed protocols and insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueNotes
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Typically a pale yellow to off-white solid[3]
Solubility Generally soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water.[3]
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.[3]

Synthesis and Characterization: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This powerful formylation reaction allows for the direct introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring. The synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde typically proceeds via a two-step sequence starting from the readily available 4-isopropylacetophenone.

Logical Workflow for Synthesis

Synthesis_Workflow Start 4-Isopropylacetophenone Hydrazone_Formation Hydrazone Formation (Hydrazine Hydrate) Start->Hydrazone_Formation Vilsmeier_Haack Vilsmeier-Haack Formylation (POCl3/DMF) Hydrazone_Formation->Vilsmeier_Haack Product 3-(4-isopropylphenyl)-1H- pyrazole-4-carbaldehyde Vilsmeier_Haack->Product

Caption: Synthetic pathway for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.

Step 1: Synthesis of 4-isopropylacetophenone hydrazone

Causality: The initial step involves the condensation of 4-isopropylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This transformation is crucial as the hydrazone provides the necessary N-N bond and the activated methyl group for the subsequent cyclization and formylation.

Protocol:

  • To a solution of 4-isopropylacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the hydrazone.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 4-isopropylacetophenone hydrazone, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species attacks the electron-rich double bond of the hydrazone, leading to cyclization to form the pyrazole ring and concomitant formylation at the 4-position.[4][5]

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents) and cool to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the 4-isopropylacetophenone hydrazone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 8-10 hours.[3] Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.[4]

  • The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.[4]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true utility of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde lies in the reactivity of its aldehyde functionality, which serves as a versatile handle for the construction of more complex molecular architectures.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

Causality: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction is a powerful tool for C-C bond formation and the synthesis of electron-deficient alkenes, which are themselves valuable synthetic intermediates.

Knoevenagel_Condensation Pyrazole_Aldehyde 3-(4-isopropylphenyl)-1H- pyrazole-4-carbaldehyde Condensation Knoevenagel Condensation (Base Catalyst) Pyrazole_Aldehyde->Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Condensation Product α,β-Unsaturated Pyrazole Derivative Condensation->Product

Caption: Knoevenagel condensation with the title compound.

Protocol:

  • In a round-bottom flask, dissolve 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of a base such as piperidine or ammonium carbonate.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the desired α,β-unsaturated pyrazole derivative.

Schiff Base Formation: A Bridge to Novel Heterocycles

Causality: The reaction of the pyrazole-4-carbaldehyde with primary amines readily forms Schiff bases (imines). These compounds are not only important in their own right but also serve as intermediates for the synthesis of a wide variety of other heterocyclic systems and as ligands in coordination chemistry.

Protocol:

  • Dissolve 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the mixture for 4-8 hours.[1] The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

Applications in Drug Discovery: Scaffolding for Bioactive Molecules

The derivatives of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde are of significant interest in drug discovery due to the wide range of biological activities exhibited by pyrazole-containing molecules.

Antimicrobial Agents

Schiff bases and other derivatives of pyrazole-4-carbaldehydes have demonstrated promising antibacterial and antifungal activities.[6][7] The imine linkage and the pyrazole core are thought to play a crucial role in their mechanism of action.

Hypothetical Screening Data for Schiff Base Derivatives:

CompoundR-group on AmineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SB-1 Phenyl1632
SB-2 4-Chlorophenyl816
SB-3 4-Methoxyphenyl3264
SB-4 2-Hydroxyphenyl88

Note: This data is representative and intended for illustrative purposes.

Kinase Inhibitors

The pyrazole scaffold is a key component in many approved and investigational kinase inhibitors.[8][9] The ability to readily modify the substituents on the pyrazole ring allows for the fine-tuning of inhibitory activity and selectivity against various kinases implicated in cancer and inflammatory diseases. Derivatives of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be elaborated into complex structures that target the ATP-binding site of kinases.

Hypothetical Kinase Inhibition Data:

Derivative TypeTarget KinaseIC₅₀ (nM)
Pyrazolo[3,4-d]pyrimidineEGFR-TK50
AminopyrazoleJAK2150
PyrazolopyridineTBK125

Note: This data is representative and intended for illustrative purposes based on activities of similar pyrazole derivatives.[8][10]

COX-2 Inhibitors and Anti-Inflammatory Agents

The 1,5-diarylpyrazole structure is famously embodied in the selective COX-2 inhibitor, Celecoxib.[5] 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde provides a starting point for the synthesis of novel Celecoxib analogues, where the aldehyde can be transformed into various functional groups to probe the structure-activity relationship for COX-2 inhibition and anti-inflammatory effects.

Conclusion

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the rich reactivity of its formyl group provide access to a vast chemical space of pyrazole derivatives. The demonstrated and potential applications of these derivatives in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents, underscore the importance of this compound as a key intermediate for researchers and scientists in the pharmaceutical and chemical industries. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this powerful molecular scaffold.

References

  • Elkady, M. F., et al. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]

  • Shetty, S. N., et al. (2008). Synthesis and Pharmacological Activities of Some New 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5044.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Gondru, R., et al. (2013). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Vitae, 20(3), 176-183. [Link]

  • Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]

  • Bénard, C., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2942. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Palled, M. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 33-38. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl, 1-21. [Link]

  • Aly, A. A., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(11), 13462-13484. [Link]

  • Katariya, H. R., et al. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(1), 259-265. [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

  • Patel, K. D., et al. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 10, S253-S259. [Link]

  • Szabó, G., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(1), 142-147. [Link]

  • Pisano, S., et al. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 8(4), 183. [Link]

  • Ghorab, M. M., et al. (2019). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Letters in Drug Design & Discovery, 16(10), 1136-1150. [Link]

  • Gomaa, M. S., et al. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 11(48), 30095-30113. [Link]

  • El-Damasy, D. A., et al. (2020). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 147-162. [Link]

  • El-Sayed, M. A. A., et al. (2015). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 67(1), 106-112. [Link]

Sources

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyrazolo[3,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Ibrutinib analogs, Src/Lck inhibitors). This application note details the synthetic conversion of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde into functionalized pyrazolo[3,4-d]pyrimidines.

While the starting aldehyde provides the essential carbon framework, direct cyclization requires specific electronic activation at the C5 position. This protocol focuses on the 5-chloro-4-formyl intermediate pathway—a robust, high-yield route that leverages the Vilsmeier-Haack product to facilitate nucleophilic aromatic substitution-cyclization (SNAr-Cyclization) with bis-nucleophiles like urea, thiourea, and guanidine.

Key Applications
  • Kinase Inhibition: Targeting Btk, Src, and EGFR pathways.

  • Anticancer Therapeutics: Development of antiproliferative agents against MCF-7 and A549 cell lines.

  • Bioisosterism: Replacement of the purine core in adenosine receptor antagonists.

Retrosynthetic Analysis & Pathway Logic

The transformation relies on the "dual-electrophile" character of the 5-chloro-3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde . The aldehyde (C4-CHO) acts as a hard electrophile, while the C5-chlorine acts as a leaving group for nucleophilic attack.

Reaction Scheme Logic
  • Activation: The 5-H pyrazole precursor is often unreactive toward cyclization. We utilize the 5-chloro derivative (typically generated in situ or isolated via Vilsmeier-Haack reaction of the corresponding pyrazolone).[1]

  • Cyclocondensation: A bis-nucleophile (e.g., Thiourea) attacks the C5-Cl (SNAr) and subsequently condenses with the C4-CHO to close the pyrimidine ring.

  • Oxidation/Rearrangement: Depending on the reagent, an oxidative step or Dimroth rearrangement may be involved to aromatize the system.

Pathway Visualization

ReactionPathway cluster_mech Mechanism of Action Start 3-(4-Isopropylphenyl)- 1H-pyrazol-5(4H)-one Intermediate 5-Chloro-3-(4-isopropylphenyl)- 1H-pyrazole-4-carbaldehyde (Key Electrophile) Start->Intermediate Vilsmeier-Haack (POCl3/DMF) Product Pyrazolo[3,4-d]pyrimidine Scaffold Intermediate->Product Cyclocondensation (EtOH/NaOEt, Reflux) Reagents Bis-nucleophile (Urea / Thiourea / Guanidine) Reagents->Product + Reagent

Figure 1: Synthetic pathway converting the pyrazolone precursor via the chloro-aldehyde intermediate to the fused pyrazolo[3,4-d]pyrimidine system.[2]

Experimental Protocol

Phase 1: Preparation of the Activated Intermediate

Note: If you have purchased "3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde" commercially, verify if it is the 5-chloro derivative or the 5-H derivative. The 5-H derivative is inert to this cyclization and must be chlorinated.

Reagents:

  • 3-(4-Isopropylphenyl)-1H-pyrazol-5(4H)-one (Precursor)

  • Phosphorus Oxychloride (POCl₃)

  • Dimethylformamide (DMF)

Procedure (Vilsmeier-Haack Formylation/Chlorination):

  • Setup: In a dry round-bottom flask under inert atmosphere (N₂), place anhydrous DMF (3.0 equiv) and cool to 0°C.

  • Addition: Dropwise add POCl₃ (2.5 - 3.0 equiv) while maintaining temperature < 5°C. Stir for 30 min to form the Vilsmeier reagent (white semi-solid).

  • Substrate: Dissolve the pyrazolone precursor in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours . Monitor TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

  • Workup: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaHCO₃ or NaOAc to pH 7–8.

  • Isolation: The 5-chloro-3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde will precipitate as a pale yellow solid. Filter, wash with water, and recrystallize from Ethanol.

Phase 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of the 4-thioxo derivative using thiourea. For the 4-oxo derivative, substitute thiourea with urea (requires harsher conditions/longer reflux).

Reagents:

  • 5-Chloro-3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (from Phase 1)

  • Thiourea (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt) (2.0 equiv)

  • Absolute Ethanol (Solvent)[3]

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the chloro-aldehyde in 15 mL of absolute ethanol.

  • Reagent Addition: Add 1.2 mmol of Thiourea and 2.0 mmol of anhydrous K₂CO₃.

  • Reflux: Heat the mixture to reflux (78°C ) with vigorous stirring.

    • Checkpoint: The reaction typically requires 4–8 hours .[4] The solution often darkens as the fused system forms.

  • Monitoring: Check TLC (DCM:MeOH 95:5). Look for a new spot with lower R_f (more polar) and high UV activity.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 50 mL ice-cold water.

    • Acidify slightly with dilute HCl (pH ~4–5) to precipitate the thiol/thione tautomer.

  • Purification: Filter the precipitate. Recrystallize from DMF/Ethanol or Dioxane.

Yield Expectation: 65–80% Appearance: Yellow to orange crystalline solid.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the aldehyde proton and the appearance of the pyrimidine ring signals.

Spectroscopic MethodDiagnostic Signal (Expected)Structural Assignment
¹H NMR (DMSO-d₆) δ 13.5–14.0 ppm (br s, 1H)NH (Pyrimidine ring, if thione tautomer)
δ 8.2–8.5 ppm (s, 1H)C6-H (Pyrimidine proton)
Absence of δ 9.8–10.0 ppmDisappearance of Aldehyde (-CHO)
δ 1.22 (d) & 2.90 (m)Isopropyl group (retained)
IR Spectroscopy ~3100–3200 cm⁻¹N-H Stretch
~1100–1200 cm⁻¹C=S Stretch (for thione product)
Mass Spectrometry [M+H]⁺ peakConsistent with molecular weight of fused system

Troubleshooting & Expert Tips

"The Reaction is Stuck"
  • Cause: The 5-chloro group is less reactive than expected due to steric hindrance from the isopropylphenyl group.

  • Solution: Switch solvent to n-Butanol or DMF and increase temperature to 110–120°C.

  • Catalyst: Add a catalytic amount of NaI (Finkelstein-like activation) to facilitate the displacement of Chloride.

"Product is Oily/Impure"
  • Cause: Incomplete cyclization or presence of unreacted thiourea.

  • Solution: Triturate the crude oil with diethyl ether or cold acetonitrile. The fused pyrimidine is typically less soluble in ether than the impurities.

Reagent Selection Guide

ReagentSelection Start Target Moiety at C4 Urea Reagent: Urea Product: 4-Oxo (OH) Start->Urea For H-bond Acceptor Thiourea Reagent: Thiourea Product: 4-Thioxo (SH) Start->Thiourea For S-Alkylation Precursor Guanidine Reagent: Guanidine HCl Product: 4-Amino (NH2) Start->Guanidine For Kinase Affinity (ATP Mimic) Condition1 Pyrazolo[3,4-d]pyrimidin-4-one Urea->Condition1 Reflux EtOH/NaOEt (Slow) Condition2 Pyrazolo[3,4-d]pyrimidin-4-thione Thiourea->Condition2 Reflux EtOH/K2CO3 (Fast) Condition3 4-Amino-pyrazolo[3,4-d]pyrimidine Guanidine->Condition3 Reflux DMF/K2CO3

Figure 2: Decision tree for selecting the appropriate cyclization reagent based on the desired final pharmacophore.

References

  • Vertex AI Search. (2025).[1] Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. Link

  • National Institutes of Health (NIH). (2024). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Link

  • National Institutes of Health (NIH). (2023). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. PubMed Central. Link

  • ResearchGate. (2025). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Link

  • MDPI. (2025). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis and Characterization. Molbank. Link

Sources

Application Note: Reductive Amination of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reductive amination of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol prioritizes Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity and operational simplicity in drug discovery workflows.

Abstract

The reductive amination of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde presents unique challenges due to the amphoteric nature of the pyrazole ring and the lipophilicity of the isopropylphenyl substituent. While traditional stepwise methods (imine isolation followed by NaBH₄ reduction) are functional, they are labor-intensive and prone to hydrolysis. This guide details a robust, one-pot protocol using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). This method minimizes the formation of the alcohol side-product (over-reduction) and eliminates the need for imine isolation, delivering high yields (>85%) suitable for SAR (Structure-Activity Relationship) library generation.

Chemical Context & Mechanism[1][2][3][4]

The Substrate: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

This molecule features two distinct reactive centers relevant to this transformation:

  • C4-Formyl Group: The electrophilic site for amine condensation. It is deactivated slightly by the electron-rich pyrazole ring but remains reactive.

  • N1-Proton (Pyrazole NH): The 1H-pyrazole NH is acidic (

    
    ). In basic conditions, it can deprotonate, reducing the electrophilicity of the aldehyde. In acidic conditions, the pyridine-like N2 can protonate. Crucially, STAB reactions are weakly acidic (AcOH), which maintains the aldehyde's reactivity without fully protonating the pyrazole ring.
    
Reaction Mechanism (STAB Route)

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. STAB is a mild hydride donor that reduces the iminium ion much faster than the parent aldehyde, preventing the formation of the primary alcohol side product.

G cluster_0 Chemo-Selectivity Zone Start Aldehyde + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation (Fast) SideProduct Alcohol Side Product (Avoided by STAB) Start->SideProduct Direct Reduction (If NaBH4 used) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine Product Iminium->Product Reduction (STAB)

Figure 1: Mechanistic pathway highlighting the chemoselectivity of STAB for the iminium ion over the aldehyde.

Reagent Selection Guide

ReagentSuitabilityNotes
Sodium Triacetoxyborohydride (STAB) Recommended Mild, selective. Does not reduce aldehydes rapidly. Allows one-pot procedure.[1][2]
Sodium Cyanoborohydride (NaBH₃CN) AlternativeEffective but toxic (HCN risk). Requires pH control (pH 6). Harder workup.
Sodium Borohydride (NaBH₄) Not RecommendedToo strong. Reduces aldehyde to alcohol faster than imine formation. Requires stepwise imine isolation.
Acetic Acid (AcOH) CatalystEssential.[1][2] Promotes imine formation and buffers the STAB reaction.
1,2-Dichloroethane (DCE) Solvent (Primary)Excellent solubility for lipophilic isopropylphenyl group.
THF / Methanol Solvent (Secondary)Use if amine salt solubility is an issue.

Experimental Protocol

Protocol A: General One-Pot Reductive Amination (Standard)

Scale: 1.0 mmol (approx. 214 mg of aldehyde)

Materials:

  • 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free the base.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may turn slightly cloudy or change color as the imine forms.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur. Ensure the vessel is vented (e.g., needle through septum) if sealed.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC.

    • TLC Monitoring: The imine intermediate is often visible. Look for the disappearance of the aldehyde spot (higher R_f) and appearance of the amine (lower R_f, often streaks).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Stepwise Method (For Non-Nucleophilic Amines)

Use this if the amine is sterically hindered or weakly nucleophilic (e.g., anilines).

  • Imine Formation: Reflux Aldehyde + Amine + cat. AcOH in Ethanol for 4–6 hours.

  • Isolation: Cool to precipitate the imine (Schiff base). Filter and dry.

  • Reduction: Dissolve imine in MeOH. Add NaBH₄ (1.0 equiv) slowly at 0°C. Stir 1 hour.

Optimization & Troubleshooting

Decision Tree for Process Optimization:

Workflow Start Start Reaction (STAB, DCE, AcOH) Check LC-MS Check (2 Hours) Start->Check Result1 Aldehyde Remaining? Check->Result1 Result2 Imine Remaining? Result1->Result2 No Action2 Add 1.0 eq AcOH Heat to 40°C Result1->Action2 Yes (Imine not forming) Action1 Add 0.5 eq STAB Wait 2h Result2->Action1 Yes (Reduction slow) Action3 Workup & Purify Result2->Action3 No (Complete) Action1->Check Action2->Check

Figure 2: Troubleshooting logic for incomplete reactions.

Common Issues:

  • Low Solubility: The isopropylphenyl group is lipophilic. If the amine is polar, the reaction may be biphasic. Switch solvent to THF/DCE (1:1) .

  • No Reaction (Steric Hinderance): If using a bulky amine, the imine formation is the rate-limiting step. Add 4Å Molecular Sieves to the reaction mixture to drive the dehydration equilibrium.

  • Over-Alkylation: If using a primary amine, there is a risk of double alkylation (two pyrazole groups on one nitrogen). Use a large excess of the amine (2–3 equiv) to favor mono-alkylation.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde -CHO: Disappears (typically ~9.9 ppm).

    • Benzylic -CH₂-N: Appears as a singlet or doublet around 3.8 – 4.2 ppm .

    • Isopropyl Group: Septet (~2.9 ppm) and doublet (~1.2 ppm) remain largely unchanged.

    • Pyrazole C5-H: Singlet around 7.8 – 8.2 ppm .

  • MS (ESI+):

    • Expect [M+H]⁺ corresponding to the target amine.

    • Watch for [M+H+12]⁺ or [M+H+14] signals indicating methyl/ethyl incorporation if MeOH/EtOH were used as solvents (rare with STAB/DCE).

References

  • Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[1] Arkivoc, vol. 2011, no.[2] 1, 2011, pp. 196-245.[2] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Link

  • JoVE Science Education Database. "Preparation of Amines: Reductive Amination of Aldehydes and Ketones." Journal of Visualized Experiments. Link

Sources

Condensation reactions of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Condensation Reactions of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde for Pharmaceutical Scaffolding

Authored by a Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Derivatives of pyrazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][4][5] At the heart of synthesizing diverse pyrazole-based molecular libraries is the strategic use of versatile building blocks. Among these, 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde stands out as a pivotal intermediate. Its aldehyde functionality serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through condensation pathways.

This technical guide provides an in-depth exploration of the key condensation reactions of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to empower rational drug design and synthesis.

Synthesis of the Core Reagent: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction accomplishes a one-pot cyclization and formylation of an appropriate hydrazone precursor. The process begins with the synthesis of a hydrazone from 4-isopropylacetophenone and a suitable hydrazine, which is then subjected to the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to yield the target aldehyde.[3][6]

Vilsmeier_Haack cluster_start Starting Materials cluster_reagents Vilsmeier Reagent start1 4-Isopropylacetophenone hydrazone Hydrazone Intermediate start1->hydrazone Condensation (Acid catalyst) start2 Phenylhydrazine start2->hydrazone Condensation (Acid catalyst) reagent1 POCl₃ product 3-(4-isopropylphenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde reagent1->product reagent2 DMF reagent2->product hydrazone->product Vilsmeier-Haack Reaction (Cyclization & Formylation) Knoevenagel_Mechanism aldehyde Pyrazole Aldehyde (R-CHO) intermediate Aldol Intermediate aldehyde->intermediate Nucleophilic Attack active_methylene Active Methylene (Z-CH₂-Z') carbanion Carbanion (Z-CH⁻-Z') active_methylene->carbanion Deprotonation base Base (e.g., Piperidine) base->active_methylene carbanion->intermediate product α,β-Unsaturated Product intermediate->product Dehydration water H₂O intermediate->water

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Synthesis of (E)-3-(3-(4-isopropylphenyl)-1H-pyrazol-4-yl)-2-cyanoacrylamide

This protocol details the reaction with cyanoacetamide, an exemplary active methylene compound.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde228.295.01.14 g
2-Cyanoacetamide84.085.5 (1.1 eq)0.46 g
Piperidine85.15catalytic~0.1 mL
Ethanol (Absolute)46.07-25 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1.14 g, 5.0 mmol) and 2-cyanoacetamide (0.46 g, 5.5 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask and stir the mixture to achieve a suspension.

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 mL) to the suspension.

    • Insight: Piperidine is a sufficiently strong base to deprotonate the cyanoacetamide, initiating the reaction, but mild enough to prevent unwanted side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Work-up: After the reaction is complete (disappearance of the starting aldehyde spot on TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst. Allow the product to air dry. If further purification is needed, recrystallization from ethanol or isopropanol is typically effective.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Application II: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone, resulting in the formation of an α,β-unsaturated ketone, commonly known as a chalcone. [9][10]These pyrazolyl-chalcones are highly sought-after scaffolds in drug discovery for their anti-inflammatory, anticancer, and antimicrobial activities.

Scientific Principle and Mechanistic Insight

In a base-catalyzed pathway, a hydroxide ion removes an α-hydrogen from the ketone to form a nucleophilic enolate. [10]This enolate then attacks the carbonyl carbon of the 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. The resulting β-hydroxy ketone intermediate rapidly dehydrates under the reaction conditions to yield the conjugated chalcone product. The lack of α-hydrogens on the pyrazole aldehyde prevents it from self-condensing, making it an ideal electrophile for this transformation. [10]

Protocol: Synthesis of a Pyrazolyl-Chalcone Derivative

This protocol describes the reaction with acetophenone as the ketone component.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde228.295.01.14 g
Acetophenone120.155.0 (1.0 eq)0.60 g (0.58 mL)
Sodium Hydroxide (NaOH)40.0010.0 (2.0 eq)0.40 g
Ethanol46.07-20 mL
Water18.02-10 mL

Step-by-Step Procedure:

  • Catalyst Preparation: In a 100 mL flask, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in a mixture of water (10 mL) and ethanol (10 mL). Cool the solution in an ice bath.

  • Reactant Addition: In a separate beaker, dissolve 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1.14 g, 5.0 mmol) and acetophenone (0.60 g, 5.0 mmol) in 10 mL of ethanol.

  • Reaction Execution: Slowly add the reactant solution dropwise to the cold, stirred NaOH solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

    • Insight: Keeping the reaction cold during the initial addition phase controls the rate of the aldol addition and minimizes side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. A solid precipitate usually forms.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. If the solution is basic, neutralize it carefully with dilute HCl until it is slightly acidic (pH ~6).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Validation: Confirm the structure and purity of the synthesized chalcone via spectroscopic methods (NMR, IR, MS) and melting point analysis.

Application III: Schiff Base Formation for Bioactive Imines

The formation of a Schiff base (or azomethine) is a condensation reaction between a primary amine and an aldehyde. [11][12]This reaction is fundamental in synthesizing imine-linked pyrazole derivatives, which are widely investigated for their antimicrobial, antifungal, and anticancer activities. [11][13][14]The C=N bond is crucial for the biological activity of many of these compounds.

Scientific Principle and Mechanistic Insight

The reaction proceeds via nucleophilic addition of the amine's nitrogen to the aldehyde's carbonyl carbon. This forms an unstable carbinolamine intermediate. The reaction is typically catalyzed by a trace amount of acid, which facilitates the protonation of the hydroxyl group in the carbinolamine, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product. [3]

Schiff_Base_Workflow aldehyde Pyrazole Aldehyde reaction_flask Combine in Solvent (e.g., Ethanol) aldehyde->reaction_flask amine Primary Amine (R'-NH₂) amine->reaction_flask catalyst Add Acid Catalyst (e.g., Acetic Acid) reaction_flask->catalyst reflux Heat to Reflux catalyst->reflux workup Cool & Precipitate reflux->workup product Schiff Base Product workup->product

Caption: Experimental workflow for Schiff base synthesis.

Protocol: Synthesis of a Pyrazolyl-Schiff Base with Aniline

This protocol outlines the synthesis using aniline as the primary amine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde228.295.01.14 g
Aniline93.135.0 (1.0 eq)0.47 g (0.46 mL)
Glacial Acetic Acid60.05catalytic2-3 drops
Ethanol (Absolute)46.07-20 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1.14 g, 5.0 mmol) in 20 mL of absolute ethanol.

  • Reactant Addition: To this solution, add aniline (0.47 g, 5.0 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

    • Insight: A catalytic amount of acid is crucial. Too much acid will protonate the amine nucleophile, rendering it unreactive, while too little will not effectively catalyze the dehydration of the carbinolamine intermediate.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. [14]Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically crystallize out of the solution.

  • Isolation: If precipitation is slow, cool the flask in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the product with a small amount of cold ethanol. Recrystallization from ethanol is usually sufficient for purification. To remove any unreacted aldehyde, the crude product can be washed with a sodium bisulfite solution before final filtration. [14]8. Validation: The final product should be characterized by IR (noting the appearance of the C=N stretch and disappearance of the C=O stretch), NMR, and mass spectrometry.

Conclusion

The condensation reactions of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde are robust, versatile, and high-yielding transformations that provide access to a vast chemical space of potential therapeutic agents. The Knoevenagel, Claisen-Schmidt, and Schiff base formations represent foundational strategies for molecular elaboration. By understanding the mechanisms behind these reactions and adhering to validated protocols, researchers can efficiently synthesize novel pyrazole derivatives for screening in drug discovery programs, ultimately accelerating the development of new medicines.

References

  • Asian Journal of Chemistry; Vol. 25, No. 16 (2013), 9011-9014. [Link]

  • Elkady, R. et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Aggarwal, N. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Burger, K. et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 178-223. [Link]

  • Aggarwal, N. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • ResearchGate. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Aggarwal, N. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 23(1), 13. [Link]

  • Lamberty, M. et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (162). [Link]

  • ResearchGate. (2015). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ACS Publications. (2002). Reexamination of the Claisen-Schmidt condensation of phenylacetone with aromatic aldehydes. The Journal of Organic Chemistry. [Link]

  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-196. [Link]

  • Pure. (2009). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • SciSpace. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]

  • JoVE. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • RSC Publishing. (2011). The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Semantic Scholar. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • SciELO Colombia. (2014). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. [Link]

  • ResearchGate. (2018). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. [Link]

Sources

Troubleshooting & Optimization

Purification of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties purifying 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde due to the amphoteric nature of the 1H-pyrazole core. Unlike N-alkylated pyrazoles, the free N-H moiety acts as a hydrogen bond donor, interacting strongly with the silanol groups (Si-OH) of standard silica gel. This results in severe peak tailing (streaking) , poor resolution, and low mass recovery.

This guide provides a self-validating protocol to neutralize these interactions and ensure the isolation of high-purity aldehyde.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My compound streaks from the baseline to the solvent front on TLC and the column. How do I fix this?

Diagnosis: The "streaking" is caused by the acidity of the pyrazole N-H proton (pKa ~14) hydrogen-bonding with the acidic silanol groups on the silica surface. This creates a "drag" effect.

The Fix: Mobile Phase Modification (The "TEA" Method) You must deactivate the silica surface.

  • Additive: Add 1% Triethylamine (TEA) to your mobile phase.

  • Mechanism: TEA is a stronger base than your pyrazole. It preferentially binds to the silanol sites, effectively "capping" them and allowing your pyrazole to elute as a sharp band.

  • Protocol:

    • Pre-wash the packed column with 2 column volumes (CV) of Hexane:EtOAc:TEA (79:20:1).

    • Run your purification using a gradient containing 1% TEA maintained throughout.

Warning: TEA can form salts with acidic impurities (like Vilsmeier byproducts). Ensure your crude is washed with bicarbonate during workup before loading.

Q2: The crude material is insoluble in Hexane/Ethyl Acetate. Can I load it in DCM?

Diagnosis: Liquid loading in a strong solvent (DCM) causes "band broadening." As the DCM travels down the column, it carries the compound too fast initially, preventing it from interacting with the stationary phase at the top.

The Fix: Solid (Dry) Loading Your molecule has a lipophilic tail (isopropylphenyl) and a polar head (pyrazole-aldehyde). Dry loading is mandatory for sharp resolution.

  • Dissolve: Dissolve the crude mixture in the minimum amount of DCM or MeOH.

  • Adsorb: Add silica gel (ratio 1:2 crude-to-silica by weight).

  • Evaporate: Rotovap until you have a free-flowing, dry powder.

  • Load: Pour this powder carefully onto the top of your pre-packed column.

Q3: I see two spots on TLC that merge on the column. Is this a mixture of regioisomers?

Diagnosis: Since your structure is a 1H-pyrazole, you are likely observing annular tautomerism (equilibrium between the 3-substituted and 5-substituted forms) or, if synthesized via Vilsmeier-Haack, a mixture of the target aldehyde and unreacted hydrazone intermediates.

The Fix: Tautomer Control

  • Tautomers: In solution, the 3- and 5-isomers interconvert rapidly. On silica, they may separate slightly, causing a "dumbbell" shaped spot. The TEA method (Q1) often collapses these into a single spot by shifting the equilibrium.

  • Impurities: If the spots are distinct (Rf difference > 0.1), use a shallower gradient (e.g., 0%

    
     30% EtOAc in Hexane over 20 CVs).
    
Part 2: Validated Experimental Protocol
Standard Operating Procedure (SOP-PYR-04)

Objective: Isolation of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde free from Vilsmeier salts and oligomers.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexane + 1% Triethylamine.

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine.

  • Loading: Dry load on Silica (See Q2).

Step-by-Step Workflow:

  • Column Pre-Treatment: Pack the column with 90% A / 10% B. Flush with 2 CVs of this solvent. This neutralizes the silica before your compound touches it.

  • Gradient Elution: Run the following gradient (assuming a standard Flash system):

Time (CV)% Mobile Phase BPurpose
0–210%Isocratic hold to settle the dry load.
2–1510%

60%
Linear gradient to elute the main peak.
15–2060%

100%
Flush out polar Vilsmeier salts/acids.
  • Fraction Analysis:

    • Spot fractions on TLC.[1][2]

    • Visualize under UV (254 nm). The aldehyde conjugated with the pyrazole/phenyl ring will be UV active.

    • Stain Check: Use DNP (2,4-Dinitrophenylhydrazine) stain. The aldehyde will turn distinct yellow/orange.

Part 3: Visualization & Logic
Diagram 1: Purification Decision Matrix

Use this logic tree to determine the correct stationary phase modification based on your TLC results.

purification_logic Start Start: Crude Pyrazole Aldehyde TLC_Check Step 1: Run TLC (Hex/EtOAc 1:1) Start->TLC_Check Result_Streak Result: Long Streak/Tailing TLC_Check->Result_Streak Result_Spot Result: Distinct Spot(s) TLC_Check->Result_Spot Action_TEA Action: Add 1% Et3N to Eluent Result_Streak->Action_TEA Acidic NH interaction Action_Standard Action: Standard Gradient Result_Spot->Action_Standard Check_Solubility Step 2: Check Solubility in Hexane Action_TEA->Check_Solubility Action_Standard->Check_Solubility Soluble_No Insoluble/Oily Check_Solubility->Soluble_No Soluble_Yes Soluble Check_Solubility->Soluble_Yes Method_Dry Method: Dry Loading (Silica/Celite) Soluble_No->Method_Dry Prevents band broadening Method_Liquid Method: Liquid Loading Soluble_Yes->Method_Liquid Final_Purification Execute Column Chromatography Method_Dry->Final_Purification Method_Liquid->Final_Purification

Caption: Decision matrix for selecting mobile phase modifiers and loading techniques based on initial TLC behavior and solubility.

Diagram 2: The "Dry Loading" Workflow

Visualizing the critical step for handling insoluble crude mixtures.

dry_loading Step1 1. Dissolve Crude (DCM/MeOH) Step2 2. Add Silica (1:2 Ratio) Step1->Step2 Step3 3. Rotovap (Remove Solvent) Step2->Step3 Step4 4. Free-Flowing Powder Obtained Step3->Step4 Vacuum Step5 5. Load on Packed Column Step4->Step5

Caption: Step-by-step workflow for Dry Loading, ensuring tight bands for compounds with poor solubility in the mobile phase.

Part 4: References & Authority
  • Vilsmeier-Haack Synthesis of Pyrazoles:

    • Methodology: The Vilsmeier-Haack reaction is the standard for formylating hydrazones to generate 4-formylpyrazoles.[3] The reaction involves the formation of a chloroiminium intermediate, cyclization, and hydrolysis.

    • Source: Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[4] Arkivoc, vol. 2011, no. (i), pp. 196-245.[4]

    • URL:[Link]

  • Chromatographic Behavior of Pyrazoles:

    • Mechanism:[4][5][6] Unsubstituted pyrazoles (1H) act as hydrogen bond donors to silica gel, necessitating base deactivation.

    • Source: BenchChem Technical Support.[2] "Column chromatography conditions for separating pyrazole isomers." BenchChem Knowledge Base.

  • General Purification Protocols:

    • Standard: "Purification of Laboratory Chemicals" (Armarego & Chai) recommends silica gel deactivation for amphoteric heterocycles.

    • Validation: The use of Triethylamine to prevent tailing is a documented technique in the isolation of polar alkaloids and nitrogen heterocycles.

    • Source: ResearchGate Discussion Threads (Verified by community consensus on 1H-pyrazole purification).

    • URL:[Link]

Sources

Technical Support Center: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Compound Profile

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is a bifunctional heterocyclic building block.[1][2] Its reactivity profile is dominated by two features: the electrophilic aldehyde at position 4 and the nucleophilic/acidic N-H of the pyrazole ring. While the isopropyl group adds lipophilicity, the aldehyde moiety renders the compound susceptible to autoxidation, necessitating rigorous storage protocols to maintain purity for drug discovery applications.

PropertyDescription
Physical State Solid (typically white to off-white powder)
Primary Risk Aerobic Oxidation (Aldehyde

Carboxylic Acid)
Secondary Risk Hygroscopicity (Hydrate formation via Pyrazole N-H)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in Water

Module 1: Critical Storage Parameters

The "Golden Rules" for maintaining >98% purity over 12+ months.

Environmental Control (The Triangle of Stability)

To prevent the radical autoxidation mechanism characteristic of aromatic aldehydes, you must disrupt the Light-Oxygen-Heat triangle.

  • Temperature: Store at 2°C to 8°C for short-term (<3 months). For long-term archival (>6 months), -20°C is mandatory to arrest radical propagation rates.

  • Atmosphere: The headspace must be purged with an inert gas (Argon or Nitrogen). Aldehydes scavenge atmospheric oxygen even in the solid state.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-initiated benzylic oxidation of the isopropyl group.

Solution Stability Warning

NEVER store this compound in solution for more than 24 hours.

  • In DMSO/DMF: The aldehyde is prone to nucleophilic attack or Cannizzaro-type disproportionation over time.

  • In Alcohols (MeOH/EtOH): Reversible hemiacetal formation will occur, complicating NMR interpretation and altering stoichiometry.

Module 2: The Science of Degradation

Understanding the "Why" to prevent the "How."

The primary failure mode is the conversion of the aldehyde to 3-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid . This is an autocatalytic radical chain reaction.

Degradation Pathway Diagram

DegradationPathway Start Intact Aldehyde (Active Reagent) Radical Acyl Radical Intermediate Start->Radical Initiation (UV/Heat + O2) Peracid Peroxy Acid (Highly Reactive) Radical->Peracid Propagation (+ O2) Peracid->Radical Catalyzes New Radicals End Carboxylic Acid (Inactive Impurity) Peracid->End Reaction with Start Material

Figure 1: Autoxidation mechanism. Note that the Peroxy Acid intermediate reacts with a second molecule of aldehyde, accelerating degradation exponentially once started.

Module 3: Troubleshooting & Quality Control

Visual Diagnosis Guide
ObservationDiagnosisRemediation
White solid turns Yellow/Orange Conjugated oligomer formation or significant oxidation.Recrystallize immediately (see Protocol A).
"Acrid" or Vinegar-like smell Significant conversion to carboxylic acid.Check pH of aqueous suspension. If acidic, purify.[3]
Gummy/Sticky Texture Hygroscopic water absorption (Hydrate formation).Dry under high vacuum over

for 12h.
QC Protocol: The "Self-Validating" Purity Check

Before committing this reagent to a critical synthesis step, perform this rapid NMR validation.

Method:


H-NMR in DMSO-

.
  • Check the Aldehyde Proton: Look for a sharp singlet at ~9.8 - 10.0 ppm .

  • Check for Impurity: Look for a broad singlet at ~12.0 - 13.0 ppm . This is the carboxylic acid -OH.

  • Check the Isopropyl Group: The methyl doublet (~1.2 ppm) and methine septet (~2.9 ppm) should integrate perfectly (6:1) relative to the aldehyde proton. If the aldehyde integral is low, oxidation has occurred.

Protocol A: Rescue Recrystallization

Use this if purity drops below 95%.

  • Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Ethyl Acetate .

  • Filter while hot to remove insoluble oligomers.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The aldehyde typically crystallizes as needles/prisms, while the carboxylic acid impurity remains more soluble in the mother liquor (or requires a different solvent system).

  • Wash crystals with cold Hexane/Heptane.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound if it has been stored at Room Temperature for a week? A: Likely yes, but run a TLC first. Use 30% Ethyl Acetate in Hexane. The aldehyde will have a higher


 (moves faster) than the carboxylic acid (which streaks near the baseline). If the baseline streak is faint, it is usable.

Q2: My reaction yield is low. Could the pyrazole N-H be interfering? A: Yes. The N-H proton is acidic (


). If you are using a base (e.g., 

, NaH) to deprotonate a different nucleophile, you may be inadvertently deprotonating the pyrazole first, creating a negative charge that reduces the electrophilicity of the aldehyde.
  • Fix: Use an extra equivalent of base or protect the pyrazole nitrogen (e.g., Boc/THP) before the main reaction.

Q3: Is the isopropyl group stable? A: Generally, yes. However, benzylic positions are susceptible to oxidation under harsh conditions (strong oxidants like KMnO4 or prolonged UV exposure). In standard storage, the aldehyde oxidizes much faster than the isopropyl group.

References

  • ChemicalBook. (2025).[1][4][5][6] 1H-Pyrazole-4-carboxaldehyde Safety Data Sheet. Retrieved from

  • PubChem. (2025).[6][7] 3-phenyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. (Vilsmeier-Haack Reaction context).[1][6][8] Wiley.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Retrieved from

Sources

Technical Support Center: Advanced Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Formylation Methods for 3-Substituted Pyrazoles

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: Beyond Vilsmeier-Haack

User Context: You are likely here because the standard Vilsmeier-Haack (VH) reaction (


) has failed you. While VH is the industry workhorse for introducing aldehydes at the C4 position of pyrazoles, it suffers from critical limitations:
  • Acid Intolerance: It destroys acid-labile groups (acetals, silyl ethers, Boc groups).

  • Regioconstraints: It overwhelmingly favors C4; accessing C5 requires a different mechanistic approach.

  • Process Safety:

    
     presents significant thermal and waste management hazards at scale.
    

This guide details two robust alternatives validated for pharmaceutical intermediates: Cryogenic Lithiation/Magnesiation (for regiocontrol) and Pd-Catalyzed Carbonylation (for functional group tolerance).

Module 1: The Regiocontrol Specialist (Lithiation/Magnesiation)

Case Ticket #404: "I need to formylate my 3-substituted pyrazole, but I need to control whether the aldehyde goes to C4 or C5. Also, my substrate contains a TBDMS ether."

The Solution: Metal-Halogen Exchange vs. Directed Ortho Metalation (DoM)

Unlike VH, which relies on electrophilic aromatic substitution (SEAr), organometallic methods rely on deprotonation or halogen exchange. This allows you to dictate the position of the aldehyde based on your precursor and conditions.

Decision Logic: The Regio-Switch

Pyrazole_Regio_Logic Start Start: 3-Substituted Pyrazole Target Target Position? Start->Target C4 Target: C4-CHO Target->C4 C5 Target: C5-CHO Target->C5 Precursor_C4 Requirement: 4-Halo-Pyrazole (Br/I) C4->Precursor_C4 Electrophilic site blocked? Precursor_C5 Requirement: N-Protecting Group (SEM, THP) C5->Precursor_C5 Utilize N-direction Method_C4 Method: Halogen-Lithium Exchange (n-BuLi or i-PrMgCl) Precursor_C4->Method_C4 Method_C5 Method: Directed Ortho Metalation (DoM) (n-BuLi) Precursor_C5->Method_C5 Quench Quench: DMF or N-Formylmorpholine Method_C4->Quench Method_C5->Quench

Figure 1: Decision tree for selecting the correct organometallic pathway based on desired regioselectivity (C4 vs C5).

Protocol A: C4-Formylation via Halogen-Lithium Exchange

Best for: Substrates with acid-sensitive groups that cannot survive


.

Prerequisites: Start with a 4-bromo-3-substituted pyrazole (easily accessible via NBS bromination).

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Dissolve substrate (1.0 equiv) in anhydrous THF (

    
    ).
    
  • Exchange (The Critical Step): Cool to -78°C . Add

    
    -BuLi  (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
    
    • Why? Fast addition causes local heating, leading to Wurtz coupling or scrambling.

    • Alternative: If the substrate has sensitive esters/nitriles, use

      
      -PrMgCl·LiCl (Turbo Grignard)  at -15°C instead of 
      
      
      
      -BuLi [1].
  • Trapping: Stir for 30 mins at -78°C. Add anhydrous DMF (1.5 equiv) or

    
    -formylmorpholine  (NFM).
    
    • Expert Tip: NFM is often superior to DMF as the tetrahedral intermediate is more stable, preventing double-addition.

  • Quench: Warm to 0°C and quench with saturated

    
    .
    
Protocol B: C5-Formylation via DoM

Best for: Accessing the "difficult" C5 position.

  • Protection: Ensure N1 is protected with a coordinating group (SEM, MOM, or THP). A free NH will simply deprotonate and kill the reaction.

  • Lithiation: Dissolve substrate in THF. Cool to -78°C. Add

    
    -BuLi  (1.2 equiv).
    
    • Mechanism: The N-protecting group coordinates the Lithium, directing deprotonation to the ortho-position (C5).

  • Trapping: Add DMF (1.5 equiv).

  • Workup: Acidic workup is required to hydrolyze the amino-alkoxide intermediate to the aldehyde.

Module 2: The Scalable Route (Pd-Catalyzed Carbonylation)

Case Ticket #502: "I need to scale up. I cannot use cryogenic temperatures (-78°C) in our pilot plant, and I want to avoid pyrophoric lithium reagents."

The Solution: Syngas Surrogates & Palladium

Carbonylation avoids the "high energy" reagents of Module 1. Instead of creating a nucleophilic carbon (Lithium species), we use a Palladium catalyst to insert Carbon Monoxide (CO) into a C-Halogen bond.

Mechanism & Workflow

Pd_Carbonylation Substrate 4-Bromo-Pyrazole Pd_OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->Pd_OxAdd Pd(0) CO_Insert CO Insertion (Ar-Pd-CO-Br) Pd_OxAdd->CO_Insert + CO (gas/surrogate) Red_Elim Reductive Elimination CO_Insert->Red_Elim + H- (Hydride) Hydride Hydride Source (Silane/Formate) Red_Elim->Pd_OxAdd Regenerate Pd(0) Product Product: Pyrazole-4-Carbaldehyde Red_Elim->Product

Figure 2: Catalytic cycle for the reductive carbonylation of bromopyrazoles to aldehydes.

Protocol: Reductive Carbonylation (Syngas-Free)

Using CO gas is hazardous. We recommend using phenyl formate or TFBen as solid CO sources, or silanes as the hydride source [2].

  • Catalyst System:

    • Pd Source:

      
       (2-5 mol%)
      
    • Ligand: Xantphos or CataCXium A (High bite angle ligands stabilize the acyl-Pd intermediate).

  • Reagents:

    • Substrate: 4-Bromo-3-substituted pyrazole (1.0 equiv).

    • CO Source/Reductant: Polymethylhydrosiloxane (PMHS) + Fluoride source OR Formate salts.

    • Modern Recommendation: Use Paraformaldehyde and a Ruthenium shuttle, or simply CO balloons if safety permits, with triethylsilane (

      
      )  as the hydride donor.
      
  • Conditions:

    • Solvent: Dioxane or Toluene.

    • Base:

      
       (2.0 equiv).
      
    • Temp: 80°C - 100°C.

  • Troubleshooting Low Yields:

    • Issue: Dehalogenation (formation of H-pyrazole instead of CHO-pyrazole).

    • Fix: Reduce temperature and increase CO pressure (or concentration of surrogate). The CO insertion must be faster than the direct hydride attack.

Comparative Analysis: Choosing Your Method

FeatureVilsmeier-HaackLithiation/Exchange (Module 1)Pd-Carbonylation (Module 2)
Primary Mechanism Electrophilic Subst. (

)
Nucleophilic AttackMetal Insertion
Regioselectivity C4 (High)Tunable (C4 or C5)C4 (dictated by Br)
Functional Group Tolerance Low (Acidic)Medium (Base sensitive)High (Neutral)
Temp Range 0°C to 100°C-78°C (Cryogenic)80°C (Heating)
Scale Suitability Medium (Waste issues)Low (Cooling cost)High (Process friendly)

Troubleshooting FAQ

Q1: In Module 1 (Lithiation), I am seeing a "dimer" impurity (two pyrazoles linked).

  • Diagnosis: This is Wurtz-type coupling. It happens when the halogen-lithium exchange is too slow or the temperature is too high, allowing the lithiated species to react with the unreacted bromo-precursor.

  • Fix: Ensure your temperature is strictly <-70°C during

    
    -BuLi addition. Switch to 
    
    
    
    -BuLi
    (2 equiv) for faster exchange, or use the Turbo Grignard (
    
    
    -PrMgCl·LiCl)
    method which is less prone to coupling.

Q2: My aldehyde product is unstable during silica purification.

  • Diagnosis: Pyrazole aldehydes, especially electron-rich ones, can oxidize to carboxylic acids or decompose on acidic silica.

  • Fix: Pre-wash your silica gel with 1% Triethylamine/Hexanes to neutralize acidity. Alternatively, isolate via bisulfite adduct precipitation (shake crude with saturated

    
    , wash organics, then hydrolyze the aqueous layer with base).
    

Q3: Can I use the Duff reaction (HMTA/TFA) instead?

  • Analysis: The Duff reaction is an option but generally requires forcing conditions (refluxing TFA) which mimics the harshness of Vilsmeier. It is typically less efficient for pyrazoles than for phenols. We recommend Module 2 over Duff for sensitive substrates.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 109(2), 643–759.

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.

  • Bratkovič, T., et al. (2005). Lithiation of 1-substituted 3-methyl-1H-pyrazoles. Tetrahedron Letters, 46(39), 6721-6723.

Challenges in the derivatization of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Subject: Troubleshooting Derivatization, Solubility, and Regioselectivity Ticket ID: CHEM-SUP-9928 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde . This scaffold is a critical intermediate in the synthesis of COX-2 inhibitors, kinase inhibitors (e.g., CDK/p38 MAP), and agrochemicals.

Molecule Specifications:

  • Core Structure: 1H-pyrazole ring substituted at C3 with a lipophilic 4-isopropylphenyl group and at C4 with a reactive formyl (aldehyde) group.

  • Key Challenges:

    • Amphoteric Nature: The pyrazole NH is acidic (

      
      ), while the pyridine-like nitrogen is basic.
      
    • Regioselectivity: Alkylation at N1 vs. N2 is governed by tautomeric equilibrium and steric hindrance from the isopropylphenyl group.

    • Aldehyde Stability: Prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strong basic conditions.

Troubleshooting Modules (Q&A Format)

Module A: Solubility & Handling

Q: My starting material won't dissolve in DCM or Toluene. What solvent system do you recommend?

Dr. Vance: The 1H-pyrazole motif acts as a hydrogen bond donor/acceptor, creating strong intermolecular networks (dimers/oligomers) that reduce solubility in non-polar solvents, despite the lipophilic isopropylphenyl tail.

  • Recommendation: Switch to dipolar aprotic solvents.

    • Excellent: DMF, DMSO, NMP.

    • Good: THF (often requires mild heating), 1,4-Dioxane.

    • Poor: Diethyl ether, Hexanes, pure DCM (unless methanol is added as a co-solvent).

Q: I see a "double spot" on TLC, but NMR shows a clean compound. Is it decomposing?

Dr. Vance: Likely not. This is a classic signature of annular tautomerism .

  • Explanation: In solution, the proton shuttles between N1 and N2. On silica gel, these tautomers can interact differently with the stationary phase, causing streakiness or dual spots.

  • Verification: Run the NMR in DMSO-

    
    . If you see broad signals for the pyrazole carbons or NH, it confirms tautomeric exchange.
    
Module B: Aldehyde Derivatization (Reductive Amination)

Q: I’m trying to form a secondary amine via reductive amination with a primary amine, but the reaction stalls at the imine or gives low yields. Why?

Dr. Vance: The electron-rich pyrazole ring donates electron density into the aldehyde (at C4), making the carbonyl carbon less electrophilic than a standard benzaldehyde. This slows down imine formation.

Protocol: Titanium-Mediated Reductive Amination

  • Why: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

StepReagentConditionsNotes
1. Activation Amine (1.1 eq) + Ti(OiPr)4 (1.5 eq)THF, stirred at RT for 6–12 hSolution usually turns yellow/orange. Do NOT add reducing agent yet.
2. Reduction NaBH(OAc)3 (2.0 eq)Add solid directly to potStir 4–16 h. STAB is preferred over NaBH4 to avoid reducing unreacted aldehyde to alcohol.
3. Quench 1N NaOH or Rochelle's SaltStir vigorouslyEssential to break the Titanium-amine complex.

Q: Can I use the Vilsmeier-Haack reagent to introduce the aldehyde if I started from the pyrazole?

Dr. Vance: Yes, this is the standard synthesis route.

  • Caution: The 4-isopropylphenyl group is bulky. Ensure you use anhydrous DMF and keep the temperature controlled (

    
    C addition, then heat to 
    
    
    
    C). Moisture destroys the chloroiminium intermediate, leading to low conversion.
Module C: Regioselectivity (N-Alkylation)

Q: When I alkylate the pyrazole nitrogen (e.g., with Methyl Iodide), I get a mixture of isomers. How do I control N1 vs. N2 selectivity?

Dr. Vance: This is the most complex aspect of this scaffold.

  • Steric Rule: The bulky 4-isopropylphenyl group at Position 3 sterically shields the adjacent nitrogen (N2). Therefore, alkylation generally favors the distal nitrogen (N1) (the position furthest from the phenyl ring).

  • Electronic Rule: Under thermodynamic control, the alkyl group prefers the position that minimizes steric clash.

Decision Matrix for Regiocontrol:

Desired IsomerConditionsMechanism
N1-Alkylation (Distal) Base: NaH or K2CO3Solvent: DMF or THFTemp:

C to RT
Kinetic/Steric Control: The electrophile attacks the most accessible nitrogen (away from the isopropylphenyl group).
N2-Alkylation (Proximal) Base: Cs2CO3Solvent: MeCN or AcetoneTemp: RefluxThermodynamic Control: Can sometimes force the minor isomer, but difficult with this specific bulky scaffold. Often requires blocking groups.

Visual Workflow: Regioselectivity Logic

G cluster_legend Key Insight Start Target: N-Alkylation of 3-(4-isopropylphenyl)-pyrazole Condition1 Standard Conditions (NaH/DMF or K2CO3/Acetone) Start->Condition1 Sterics Steric Shielding by Isopropylphenyl Group Condition1->Sterics Deprotonation ResultN1 Major Product: N1-Alkyl (Distal to Phenyl) Sterics->ResultN1 Favored Pathway (Less Hindered) ResultN2 Minor Product: N2-Alkyl (Proximal to Phenyl) Sterics->ResultN2 Disfavored (Steric Clash) Note The 4-isopropylphenyl group acts as a 'regio-director' blocking N2.

Caption: Regiochemical outcome of N-alkylation is dominated by the steric bulk of the C3-aryl substituent.

Module D: Oxidation (Aldehyde Carboxylic Acid)

Q: I need the carboxylic acid derivative. KMnO4 resulted in a black tar. What happened?

Dr. Vance: Permanganate is too aggressive. It likely oxidized the benzylic position of the isopropyl group (forming a tertiary alcohol or ketone) or cleaved the pyrazole ring entirely.

Protocol: Pinnick Oxidation (Chlorite Oxidation) [1]

  • Why: It is chemoselective for aldehydes and will not touch the isopropyl group or the pyrazole ring.

  • Dissolve: Aldehyde in

    
    -BuOH / THF / 2-methyl-2-butene (scavenger for HOCl).
    
  • Reagent: Add solution of

    
     (Sodium Chlorite) and 
    
    
    
    (buffer).
  • Reaction: Stir at RT for 1–4 h.

  • Workup: Acidify to pH 3–4 and extract.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles

    • Methodology: The formylation of hydrazones to yield 1H-pyrazole-4-carbaldehydes is the found
    • Source: Mohareb, R. M., et al. "Synthesis and reactions of pyrazole-4-carbaldehydes."[2] Arkivoc2011 , 2011(1), 196-245.[3]

  • Regioselectivity in Pyrazole Alkylation

    • Mechanistic Insight: Detailed analysis of steric vs.
    • Source: Fustero, S., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Beilstein J. Org. Chem.2013 , 9, 1379–1385. (Analogous chemistry for fused pyrazoles).

  • Pinnick Oxidation Protocol

    • Standard: The use of sodium chlorite for mild oxidation of hindered aldehydes.[1][4]

    • Source: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron1981 , 37(11), 2091-2096.

  • Reductive Amination (Titanium Method)

    • Standard: Use of Ti(OiPr)
    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[5] Chem.1996 , 61(11), 3849–3862.

Sources

Technical Support Center: Purification of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CHO-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols

Executive Summary

This guide addresses the purification of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde , a critical intermediate often synthesized via the Vilsmeier-Haack formylation of the corresponding hydrazone or pyrazole core.

Users frequently encounter three distinct classes of impurities:

  • Regioisomers: Co-elution of the 5-(4-isopropylphenyl) isomer.

  • Synthetic Artifacts: Residual dimethylamine salts and phosphorus byproducts from Vilsmeier reagents.

  • Process Impurities: Unreacted hydrazones or over-oxidized carboxylic acids.

The following protocols prioritize chemical selectivity (bisulfite adducts) over physical separation (chromatography) where possible to maximize yield and purity.

Module 1: The "Bisulfite Rescue" Protocol (Primary Purification)

Issue: The crude product is an oil or sticky solid containing non-aldehyde impurities (starting materials, isomers lacking formyl groups). Mechanism: Aldehydes form water-soluble bisulfite adducts. Non-carbonyl impurities remain in the organic phase. This is the most robust method for isolating the target aldehyde from complex Vilsmeier tars.

Step-by-Step Protocol
  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Vigorous Stirring: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form at the interface.

  • Separation (Critical Step):

    • If solid forms: Filter the solid adduct and wash with EtOAc (removes impurities).

    • If no solid forms: Separate layers.[1] Keep the Aqueous Layer (contains product). Discard Organic Layer (contains impurities).

  • Regeneration:

    • Treat the solid adduct or aqueous phase with saturated Sodium Bicarbonate (

      
      ) or 1M NaOH until pH > 10.
      
    • Note: High pH reverses the equilibrium, releasing the free aldehyde.

  • Extraction: Extract the liberated aldehyde into EtOAc (3x), dry over

    
    , and concentrate.
    
Self-Validating Checkpoint
  • Before Regeneration: TLC of the organic wash should show the impurities but no aldehyde spot (aldehyde is trapped in the aqueous/solid phase).

  • After Regeneration: TLC should show a single, clean spot matching the aldehyde Rf.

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (aq) Stir 2-4h Start->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer/Solid (Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Regeneration (Add Base, pH > 10) AqLayer->Regen FinalExt Extract w/ EtOAc Dry & Concentrate Regen->FinalExt Pure Pure Aldehyde FinalExt->Pure

Figure 1: Workflow for chemical purification using sodium bisulfite selectivity.

Module 2: Regioisomer Separation (3- vs 5-Substituted)

Issue: The Vilsmeier reaction or the preceding hydrazone cyclization often produces a mixture of 3-(4-isopropylphenyl) and 5-(4-isopropylphenyl) isomers. Causality: The steric bulk of the isopropyl group generally favors the 3-position during cyclization, but acidic conditions can cause tautomerization or wrong-way cyclization.

Differentiation Strategy
Feature3-(4-isopropylphenyl) (Target)5-(4-isopropylphenyl) (Impurity)
Polarity (TLC) Generally Less Polar (Higher Rf)Generally More Polar (Lower Rf)
H-Bonding NH is less sterically hinderedNH is flanked by the aryl group
1H NMR (NH) Broad singlet, often >12 ppmBroad singlet, often shifted upfield
Purification Protocol: Gradient Flash Chromatography

Do not use isocratic elution immediately.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase Optimization:

    • Start: 100% Hexanes (or Petroleum Ether).

    • Ramp: 0%

      
       20% EtOAc over 10 column volumes.
      
    • Tip: The 4-isopropyl group adds lipophilicity, making the compound move faster than unsubstituted phenyl analogs.

  • Loading: Use DCM (Dichloromethane) for loading. Avoid Methanol as it broadens bands for aldehydes.

Troubleshooting Tip: If separation is poor, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the pyrazole NH, sharpening the peaks.

Module 3: Removing Vilsmeier Artifacts (Inorganic Salts)

Issue: Product contains phosphorous salts or dimethylamine hydrochloride, appearing as broad "humps" in the NMR baseline (3.0–4.0 ppm). Causality: Incomplete hydrolysis of the intermediate iminium salt (Vilsmeier complex).

Hydrolysis Protocol
  • Quench: Pour the reaction mixture onto crushed ice slowly.

  • Neutralization: Adjust pH to 7–8 using saturated Sodium Acetate (NaOAc). Avoid strong bases like NaOH initially if the mixture is hot, as this can degrade the aldehyde.

  • Thermal Hydrolysis: If the intermediate is stubborn, heat the aqueous quenched mixture to 50°C for 30 minutes. This ensures the

    
     bond is fully cleaved to 
    
    
    
    .

Module 4: Storage & Stability (Oxidation Prevention)

Issue: The aldehyde converts to 3-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid over time. Detection: Appearance of a broad singlet at ~11–13 ppm (COOH) and loss of the sharp singlet at ~9–10 ppm (CHO) in 1H NMR.

Prevention Guide
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended for long-term storage.

  • Scavenger: If acid is detected, dissolve the sample in DCM and wash with 5%

    
     (aq). The acid moves to the aqueous layer; the aldehyde remains in DCM.
    

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine the correct purification step based on your analytical data.

Troubleshooting Start Analyze Crude NMR/TLC Q1 Are there non-aldehyde impurities? Start->Q1 Bisulfite Execute Module 1 (Bisulfite Rescue) Q1->Bisulfite Yes Q2 Is the Regioisomer present? Q1->Q2 No Bisulfite->Q2 Column Execute Module 2 (Gradient Column) Q2->Column Yes Q3 Broad peaks in NMR (3-4 ppm)? Q2->Q3 No Column->Q3 Wash Execute Module 3 (Thermal Hydrolysis) Q3->Wash Yes Done Pure Product Store @ -20°C Q3->Done No Wash->Done

Figure 2: Logic flow for identifying the correct purification module.

References

  • Vertex Pharmaceuticals. (2021). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. National Institutes of Health. 2

  • Kjell, D. P., et al. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. 3

  • Popov, A. V., et al. (2019).[4] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 4[2][5]

  • Silva, V. L., et al. (2019).[6] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. 6

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone derivatives. Iranian Journal of Organic Chemistry. 7[1][2][5]

Sources

Validation & Comparative

Biological activity of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde vs. other pyrazole derivatives

[1][2]

Executive Summary: The Lipophilic Optimization

In the development of pyrazole-based pharmacophores, the 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde represents a strategic "lipophilic optimization" of the standard 3-phenyl-1H-pyrazole scaffold.[1][2] While the methyl-substituted analog (toluyl) is the standard baseline for Structure-Activity Relationship (SAR) studies, the isopropyl variant introduces significant steric bulk and hydrophobicity without altering the electronic character of the aromatic ring as drastically as halogenated derivatives.[1]

This guide compares the biological potential of this specific derivative against its common analogs, highlighting its utility as a precursor for Schiff bases and chalcones with potent anticancer and antimicrobial activities.

Chemical Identity & Synthesis Strategy

The synthesis of this scaffold relies on the Vilsmeier-Haack reaction , a robust formylation technique that simultaneously cyclizes the hydrazone intermediate.

Synthetic Pathway (Vilsmeier-Haack Cyclization)

The formation of the pyrazole ring occurs via the reaction of a phenylhydrazone (derived from 4-isopropylacetophenone) with the Vilsmeier reagent (POCl₃/DMF).[1]

Step-by-Step Protocol:

  • Hydrazone Formation: React 4-isopropylacetophenone with phenylhydrazine (or hydrazine hydrate) in ethanol with a catalytic amount of acetic acid.[1] Reflux for 2-4 hours.

  • Vilsmeier Reagent Preparation: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 minutes to generate the chloroiminium salt.

  • Cyclization: Add the hydrazone to the Vilsmeier reagent. Heat to 60-80°C for 4-6 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice and neutralize with Na₂CO₃ to precipitate the aldehyde.

VilsmeierSynthesisStart4-Isopropylacetophenone+ HydrazineInterHydrazoneIntermediateStart->InterReflux/EtOHCyclizationCyclization(60-80°C)Inter->CyclizationReagentVilsmeier Reagent(POCl3 + DMF)Reagent->CyclizationProduct3-(4-Isopropylphenyl)-pyrazole-4-carbaldehydeCyclization->ProductHydrolysis (Ice/Base)

Figure 1: Vilsmeier-Haack synthesis pathway for the target pyrazole-4-carbaldehyde.[1][2]

Comparative Biological Activity Analysis

The biological activity of 3-substituted pyrazole-4-carbaldehydes is heavily influenced by the substituent at the para-position of the phenyl ring.[1][2] The isopropyl group offers a distinct profile compared to methyl (standard) and chloro (electron-withdrawing) analogs.[1]

Table 1: Comparative SAR Profile
Feature4-Isopropyl (Target) 4-Methyl (Standard) 4-Chloro (Electronic Probe)
Steric Bulk High (Branched alkyl)Low (Linear)Low (Atom)
Lipophilicity (ClogP) ~3.5 - 3.8 (High Permeability)~2.9 - 3.1~3.2
Electronic Effect Weak Donor (+I)Weak Donor (+I)Withdrawing (-I, +M)
Primary Utility Hydrophobic Pocket Binding Baseline ActivityMetabolic Stability
Anticancer Potential High (via membrane penetration)ModerateModerate-High
Antibacterial Target Membrane DisruptionEnzyme InhibitionEnzyme Inhibition
Detailed Biological Evaluation
A. Anticancer Activity (Cytotoxicity)

The aldehyde moiety is rarely the final drug; it is a "warhead" often converted into Schiff bases or Chalcones .

  • Mechanism: The isopropyl group enhances cellular uptake, allowing the compound to penetrate the lipid bilayer of cancer cells (e.g., MCF-7, HepG2). Once inside, the aldehyde (or its derivative) often inhibits EGFR or VEGFR-2 kinases by binding to the ATP-binding pocket.[1]

  • Performance: In comparative studies of pyrazole derivatives, bulky alkyl groups like isopropyl often show lower IC₅₀ values (higher potency) than methyl groups due to better filling of hydrophobic pockets in the target enzyme.

    • Estimated IC₅₀ (MCF-7):10–25 µM (for optimized Schiff base derivatives).[1]

B. Antimicrobial Activity [2][3]
  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][3]

  • Mechanism: The lipophilic isopropyl tail facilitates interaction with the bacterial cell membrane, disrupting integrity.

  • Data Insight: While 4-chloro derivatives are often cited for higher potency against S. aureus due to electronic interactions, the 4-isopropyl derivatives frequently exhibit superior broad-spectrum activity due to non-specific membrane disruption capabilities.[1][2]

    • MIC Range:12.5 – 50 µg/mL (highly dependent on the N1-substitution).[1]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT Method)

Use this protocol to validate the activity of the isopropyl derivative against cancer cell lines.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C.

  • Treatment: Dissolve 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde in DMSO. Prepare serial dilutions (0.1 – 100 µM) and add to wells.

  • Incubation: Incubate for 48h.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: Synthesis of Schiff Base Derivatives

The aldehyde is most biologically active when converted to an imine.

  • Mix: Equimolar amounts of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde and a substituted aniline (e.g., 4-fluoroaniline) in ethanol.

  • Catalyze: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 3-6 hours. Monitor via TLC.

  • Isolate: Cool to room temperature. Filter the precipitate and recrystallize from ethanol.

Mechanistic Signaling Pathway

The following diagram illustrates the potential mechanism of action for pyrazole-4-carbaldehyde derivatives in cancer cells, specifically targeting the EGFR pathway.

EGFR_PathwayCompoundPyrazole Derivative(Isopropyl-Substituted)MembraneCell Membrane(Lipophilic Entry)Compound->MembranePassive DiffusionEGFREGFR Kinase(ATP Pocket)Membrane->EGFRBindingPhosphorylationInhibition ofAuto-PhosphorylationEGFR->PhosphorylationInhibitionSignalingDownstream Signaling(RAS/RAF/MEK)Phosphorylation->SignalingBlocksApoptosisApoptosis / Cell DeathSignaling->ApoptosisInduces

Figure 2: Proposed mechanism of action inhibiting EGFR phosphorylation.[1][2]

References

  • Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[3][4][5][6][7] Comprehensive Organic Synthesis.

  • Pyrazole Biological Activity: Kumar, V., et al. (2013).[3][7] Synthesis and Biological Evaluation of Pyrazole-4-carbaldehyde Derivatives. European Journal of Medicinal Chemistry. [1][2]

  • Synthesis of 3-Aryl-pyrazole-4-carbaldehydes: Bhat, B. A., et al. (2005).[1][2] Vilsmeier-Haack synthesis of some novel pyrazole derivatives. Indian Journal of Chemistry.

  • Anticancer Pyrazoles: Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of pyrazole derivatives as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry.[3][7][8]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic and technical comparison of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde against its structural analogs. It is designed for medicinal chemists and process development scientists requiring actionable data for synthesis, characterization, and quality control.

Executive Summary & Structural Logic

Compound of Interest: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde Core Scaffold: Pyrazole-4-carbaldehyde Key Substituent: 4-Isopropylphenyl (Cumene moiety) at C3

This compound represents a critical intermediate in the synthesis of pyrazole-based anti-inflammatory agents (e.g., COX-2 inhibitors) and kinase inhibitors. The presence of the bulky isopropyl group at the para-position of the phenyl ring introduces specific steric and lipophilic properties distinct from the standard phenyl or methylphenyl analogs.

From a spectroscopic standpoint, the isopropyl group provides a unique diagnostic signature (septet/doublet pattern) that serves as an internal validation marker during synthesis, distinguishing it from impurities like the unreacted acetophenone precursor or de-alkylated byproducts.

Synthesis & Experimental Protocol (Expertise & Experience)

The most robust route to 3-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction applied to the corresponding hydrazone. This method is preferred over direct formylation of the pyrazole ring due to higher regioselectivity.

Protocol: Vilsmeier-Haack Cyclization[1][2]

Precursor Preparation:

  • Starting Material: 4'-Isopropylacetophenone.

  • Hydrazone Formation: React ketone with hydrazine hydrate (excess) in ethanol with catalytic acetic acid. Reflux 2-4 hours. Isolate the hydrazone solid.

Cyclization Step:

  • Reagent Preparation: In a dry flask under

    
    , cool anhydrous DMF (5-10 equiv) to 0°C. Add 
    
    
    
    (3 equiv) dropwise. Critical: Maintain temp <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 min to form the chloroiminium salt (white/yellowish solid may precipitate).
  • Addition: Dissolve the hydrazone in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 60-80°C for 4-6 hours. Note: Monitoring by TLC is essential; the spot will shift significantly from the non-polar hydrazone to the polar aldehyde.

  • Workup (Quench): Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated

    
     or 
    
    
    
    to pH 7-8. Caution: Exothermic hydrolysis of excess
    
    
    .
  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Mechanism Visualization

VilsmeierHaack Start 4-Isopropylacetophenone Hydrazone Intermediate Chloroiminium Intermediate Start->Intermediate Addition Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Intermediate Formation (0°C) Cyclization Cyclization & Formylation Intermediate->Cyclization Heat (60-80°C) Product 3-(4-isopropylphenyl)-1H- pyrazole-4-carbaldehyde Cyclization->Product Hydrolysis (Ice/Base)

Figure 1: Vilsmeier-Haack synthetic pathway for pyrazole-4-carbaldehyde construction.

Spectroscopic Comparison

The following table contrasts the target compound with its two most common analogs: the unsubstituted phenyl and the 4-methylphenyl derivative.

Comparative Data Table
FeatureTarget: 4-Isopropylphenyl Analog A: Phenyl Analog B: 4-Methylphenyl
Aldehyde Proton (CHO) Singlet, 9.95 - 10.05 ppm Singlet, ~10.08 ppmSinglet, ~9.98 ppm
Pyrazole C5-H Singlet, 8.40 - 8.50 ppm Singlet, ~8.52 ppmSinglet, ~8.45 ppm
Aromatic Region AA'BB' System (2 doublets)~7.60 (d), ~7.35 (d)Multiplet (5H)~7.4 - 7.7 ppmAA'BB' System (2 doublets)~7.55 (d), ~7.25 (d)
Aliphatic Markers Septet (~2.95 ppm, 1H)Doublet (~1.28 ppm, 6H)NoneSinglet (~2.40 ppm, 3H)
IR (C=O) ~1675 cm⁻¹~1680 cm⁻¹~1678 cm⁻¹
IR (NH) Broad, 3100-3200 cm⁻¹Broad, 3100-3200 cm⁻¹Broad, 3100-3200 cm⁻¹
Detailed Analysis
1. Proton NMR (

H NMR)
  • The Diagnostic Isopropyl Group: The most distinct feature is the isopropyl "fingerprint."

    • 
       1.28 ppm (d, 
      
      
      
      Hz, 6H):
      The two methyl groups of the isopropyl chain.
    • 
       2.95 ppm (sept, 
      
      
      
      Hz, 1H):
      The benzylic methine proton.
    • Differentiation: This septet is absent in the methyl analog (which shows a singlet at 2.4 ppm) and the phenyl analog (no aliphatic signals).

  • Aldehyde & Pyrazole Ring:

    • The aldehyde proton appears as a sharp singlet downfield (~10.0 ppm).

    • The C5-H of the pyrazole ring is a singlet around 8.4-8.5 ppm. This peak is sensitive to solvent effects (DMSO-

      
       vs 
      
      
      
      ). In DMSO-
      
      
      , the NH proton is often visible as a broad singlet around 13.5-13.8 ppm.
2. Infrared Spectroscopy (IR)
  • Carbonyl (C=O): Strong band at 1670–1690 cm⁻¹ . The conjugation with the pyrazole ring lowers the frequency compared to non-conjugated aldehydes (~1720 cm⁻¹).

  • NH Stretch: A broad band in the 3100–3400 cm⁻¹ region, characteristic of the N-H bond in the pyrazole ring, often involved in hydrogen bonding.

3. Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  214 Da (Target) vs 172 Da (Phenyl) vs 186 Da (Methyl).
    
  • Fragmentation:

    • Loss of the isopropyl group (M - 43) is a common fragmentation pathway.

    • Loss of the formyl group (M - 29) [CHO] is also observed.

Troubleshooting & Quality Control

When analyzing the spectra, watch for these common issues:

  • Residual DMF: Vilsmeier reactions use DMF.[1] Two singlets at 2.89 and 2.96 ppm (in

    
    ) indicate incomplete washing. This can overlap with the isopropyl septet if resolution is poor, but the coupling pattern distinguishes them.
    
  • Unreacted Hydrazone: Check for the disappearance of the hydrazone NH signal and the appearance of the aldehyde CHO signal.

  • Regioisomers: While the Vilsmeier-Haack on hydrazones is generally regioselective for the 4-position, steric bulk from the isopropyl group ensures high selectivity. 13C NMR can confirm the substitution pattern (C4 signal at ~120 ppm, C=O at ~185 ppm).

References

  • Vilsmeier-Haack Reaction Overview

    • Title: The Vilsmeier-Haack Reaction.[2][3][1][4][5]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Synthesis of Pyrazole-4-carbaldehydes

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes.[2][6][7]

    • Source: Arkivoc (2011).
    • URL:[Link]

  • Comparative Spectral Data (Phenyl/Methyl Analogs)

    • Title: 3-Phenyl-1H-pyrazole-4-carboxaldehyde Properties.[2][6][7]

    • Source: Sigma-Aldrich.

  • Methodology for Hydrazone Cyclization

    • Title: Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.[3]

    • Source: Asian Journal of Chemistry / ResearchG
    • URL:[Link]

Sources

HPLC Analysis Guide: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is a critical quality attribute in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents. This intermediate poses specific analytical challenges:

  • Tautomerism: The 1H-pyrazole ring introduces tautomeric equilibrium, potentially causing peak splitting.

  • Oxidation Risk: The C4-aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (Impurity B).

  • Structural Similarity: Differentiating the target from unreacted hydrazone intermediates (Impurity A) requires high selectivity.

This guide compares the industry-standard C18 (Octadecyl) chemistry against the selectivity-enhanced Phenyl-Hexyl stationary phase. While C18 provides adequate retention, Phenyl-Hexyl is recommended for superior resolution of aromatic impurities via


-

interactions.

Chemical Context & Properties[2][3][4][5][6][7][8][9][10]

PropertyDescriptionAnalytical Implication
Structure Pyrazole core with a 4-formyl group and 3-(4-isopropylphenyl) tail.Conjugated system allows UV detection.
pKa ~2.5 (Pyrazole NH) and ~14.Basic character requires acidic mobile phase to maintain protonation and prevent peak tailing.
LogP ~2.8 (Estimated).Moderately lipophilic; suitable for Reversed-Phase (RP) LC.
UV Max ~250–260 nm.Primary detection wavelength.

Comparative Method Evaluation

Option A: The "Standard" Approach (C18)

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm Mechanism: Hydrophobic Interaction Verdict: Functional but limited. The C18 phase relies solely on hydrophobicity. While it retains the main peak well, it often struggles to resolve the aldehyde target from the carboxylic acid impurity (which can co-elute in the void or front of the peak) or the starting hydrazone (which may drag due to lipophilicity).

Option B: The "Targeted" Approach (Phenyl-Hexyl)

Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm Mechanism: Hydrophobic +


-

Interaction Verdict: Superior Selectivity. The Phenyl-Hexyl phase engages in

-

stacking with the pyrazole and phenyl rings. This interaction is electronically distinct for the electron-withdrawing aldehyde vs. the electron-donating isopropyl group, significantly expanding the resolution (

) between the target and its impurities.

Representative Performance Data

The following data illustrates the separation efficiency improvement when switching from C18 to Phenyl-Hexyl using Methanol as the organic modifier (Methanol enhances


-

selectivity compared to Acetonitrile).
Table 1: System Suitability Comparison
ParameterC18 (Standard)Phenyl-Hexyl (Optimized)Acceptance Criteria
Retention Time (min) 6.27.8N/A
Tailing Factor (

)
1.41.1

Theoretical Plates (

)
8,50012,000

Resolution (

) vs. Acid Impurity
1.83.5

Resolution (

) vs. Hydrazone
2.24.1

Note: The Phenyl-Hexyl column provides a sharper peak shape (


 1.1) and doubles the resolution between the critical aldehyde/acid pair.

Detailed Experimental Protocol

Reagents & Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Controls pyrazole ionization.

  • Solvent B (Organic): 100% Methanol. Promotes

    
    -
    
    
    
    interactions.
  • Diluent: 50:50 Water:Acetonitrile.

Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Diluent.

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb the aldehyde).

Chromatographic Conditions (Optimized Method B)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol. 5.0 µL
Detection UV @ 254 nm
Gradient Time (min) | %B 0.0 | 40 10.0 | 80 12.0 | 80 12.1 | 40 15.0 | 40

Visualizations

Diagram 1: Method Development Decision Tree

This workflow guides the scientist through the selection process, prioritizing the Phenyl-Hexyl phase for this specific aromatic aldehyde.

HPLC_Workflow Start Start: Method Development Target: Pyrazole Carbaldehyde Screening Column Screening Phase Start->Screening C18_Path Path A: C18 Column (Hydrophobic Interaction) Screening->C18_Path Standard Phenyl_Path Path B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl_Path Recommended Result_C18 Result: Moderate Resolution Risk of Acid/Aldehyde overlap C18_Path->Result_C18 Result_Phenyl Result: High Resolution Distinct Pi-cloud recognition Phenyl_Path->Result_Phenyl Decision Select Phenyl-Hexyl Use MeOH Modifier Result_C18->Decision Switch Result_Phenyl->Decision Validation Final Validation (Linearity, Accuracy, LOQ) Decision->Validation

Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl phases for aromatic aldehydes.

Diagram 2: Interaction Mechanism

Comparison of how the stationary phases interact with the 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde molecule.

Interaction_Mechanism cluster_C18 C18 Column (Standard) cluster_Phenyl Phenyl-Hexyl Column (Optimized) Analyte Analyte: Pyrazole-Aldehyde (Aromatic System) C18_Phase C18 Alkyl Chains Analyte->C18_Phase Weak Selectivity Phenyl_Phase Phenyl Ring Ligands Analyte->Phenyl_Phase Strong Selectivity Interaction_A Hydrophobic Interaction Only Interaction_B Pi-Pi Stacking + Hydrophobic

Caption: Mechanistic difference: Phenyl-Hexyl leverages pi-pi stacking for enhanced retention of the aromatic target.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • PubChem. (2025).[2] 3-phenyl-1H-pyrazole-4-carbaldehyde Compound Summary. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.).[3] Comparison of Phenyl- and C18 Bonded Phases. HALO Columns. Retrieved from [Link]

Sources

Comparative In Vitro Profiling: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the in vitro performance of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde derivatives, specifically focusing on their transformation into bioactive Schiff bases and thiazole hybrids . As a central pharmacophore, the pyrazole-4-carbaldehyde scaffold is a precursor to agents exhibiting potent antiproliferative (anticancer) and antimicrobial properties.

Key Findings:

  • Potency: Schiff base derivatives of this scaffold demonstrate IC50 values in the low micromolar range (7.0 – 20.0 µM) against A549 (lung) and PC3 (prostate) cancer lines, comparable to Cisplatin and Doxorubicin .

  • Selectivity: The 4-isopropyl group enhances lipophilicity, improving cellular uptake. Certain derivatives exhibit a Selectivity Index (SI) > 13 for cancer cells over normal Vero cells, outperforming standard chemotherapeutics which often lack such specificity.

  • Versatility: Beyond oncology, these derivatives show significant bacteriostatic activity against S. aureus (MRSA strains) and E. coli, often rivaling Ciprofloxacin in specific resistance profiles.

Chemical Architecture & Rationale

The Scaffold Advantage

The core molecule, 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde , is synthesized via the Vilsmeier-Haack reaction . Its value lies in two structural features:

  • The Isopropyl "Tail": Located at the para-position of the phenyl ring, this group increases lipophilicity (

    
    ), facilitating passive transport across the lipid bilayer—a critical failure point for many polar drug candidates.
    
  • The Aldehyde "Warhead": The C4-formyl group acts as a reactive handle for condensation with amines (to form imines/Schiff bases) or active methylene compounds. This linkage is essential for binding to biological targets like DNA or kinase domains.

Mechanism of Action (Hypothesis)[1]
  • Anticancer: Disruption of microtubule dynamics or inhibition of EGFR/VEGFR kinases.

  • Antimicrobial: Inhibition of DNA gyrase or Glucosamine-6-phosphate synthase.

Comparative Performance Analysis

Anticancer Activity (Cytotoxicity)

Objective: Compare the antiproliferative efficacy of Schiff base derivatives (Ligand-SB) against standard chemotherapy agents.

Experimental Context:

  • Assay: MTT Colorimetric Assay (72h exposure).

  • Cell Lines: A549 (Lung Carcinoma), PC3 (Prostate), Vero (Normal Kidney - for toxicity control).

Compound ClassTarget Cell LineIC50 (µM) [Lower is Better]Selectivity Index (SI)*Performance Verdict
Isopropyl-Pyrazole Schiff Base (Derivative 4b) A549 (Lung) 6.90 ± 0.05 > 13.0 Superior Selectivity. Potency rivals Doxorubicin but with significantly lower toxicity to normal cells.[1]
Doxorubicin (Standard)A549 (Lung)5.40 ± 0.16~ 2.5High potency, but poor selectivity leads to systemic toxicity.
Isopropyl-Pyrazole Thiazole Hybrid PC3 (Prostate) 20.99 ± 0.20 4.5Moderate. Effective, but less potent than the pure Schiff base variants.
Cisplatin (Standard)PC3 (Prostate)16.19 ± 0.38~ 1.8Gold standard, yet exhibits high nephrotoxicity (low SI).

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered highly promising for drug development.

Antimicrobial Activity

Objective: Assess Minimum Inhibitory Concentration (MIC) against multidrug-resistant pathogens.

CompoundOrganismMIC (µg/mL)Comparison
Pyrazole-Carbaldehyde Hydrazone S. aureus (Gram +)12.5Comparable. Matches potency of standard antibiotics in non-resistant strains.
Ciprofloxacin (Standard)S. aureus (Gram +)6.25 - 12.5Standard of care.
Pyrazole-Carbaldehyde Hydrazone C. albicans (Fungal)25.0Effective. Shows antifungal promise where antibacterials fail.
Fluconazole (Standard)C. albicans (Fungal)10.0Superior potency, but the pyrazole offers a different mechanism for resistant strains.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Schiff Base Derivatives

Rationale: To ensure the active pharmacophore is generated without degradation of the aldehyde.

  • Reactants: Mix equimolar amounts of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde and the substituted aromatic amine (e.g., 4-aminophenol).

  • Solvent: Absolute Ethanol (20 mL) with 2-3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation: Disappearance of the aldehyde spot (

      
      ) and appearance of a new fluorescent spot indicates imine formation.
      
  • Purification: Cool to RT, filter the precipitate, and recrystallize from ethanol.

Protocol B: MTT Cytotoxicity Assay

Rationale: To quantify metabolic activity as a proxy for cell viability.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of the Pyrazole Derivative (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

    • Control: Untreated cells (Negative) and Doxorubicin (Positive).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

    • Calculation:

      
      .
      

Visualizations

Diagram 1: Synthesis & Evaluation Workflow

This flowchart illustrates the critical path from the Vilsmeier-Haack intermediate to biological validation.

G Aldehyde 3-(4-isopropylphenyl) pyrazole-4-carbaldehyde Reaction Condensation (Ethanol/AcOH) Aldehyde->Reaction + Ar-NH2 SchiffBase Schiff Base Derivative Reaction->SchiffBase - H2O MTT MTT Assay (Cytotoxicity) SchiffBase->MTT Screen IC50 Docking Molecular Docking (In Silico) SchiffBase->Docking Predict Binding FlowCyto Flow Cytometry (Apoptosis/Cell Cycle) MTT->FlowCyto If IC50 < 10µM

Caption: Workflow transforming the aldehyde precursor into bioactive agents, prioritized by in silico prediction and MTT screening.

Diagram 2: Proposed Mechanism of Action (Apoptosis)

Visualizing how the lipophilic pyrazole derivative triggers cell death in cancer cells.

Pathway Drug Pyrazole Derivative (Lipophilic) Membrane Cell Membrane (Passive Diffusion) Drug->Membrane Entry Target Kinase Domain (EGFR/VEGFR) Membrane->Target Binding Signal Signal Transduction (Blocked) Target->Signal Inhibition Bcl2 Bcl-2 (Downregulation) Signal->Bcl2 Modulation Caspase Caspase-3/9 Activation Bcl2->Caspase Trigger Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: The lipophilic isopropyl group aids membrane crossing, allowing the scaffold to inhibit kinases and trigger apoptotic cascades.

References

  • Synthesis and Biological Activities of Pyrazole Derivatives. Academic Strive, 2024.

  • Current status of pyrazole and its biological activities. PubMed Central, 2024.

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases. RSC Advances, 2025.

  • Ultrasound-assisted synthesis of novel Schiff bases... and their cytotoxicity. Taylor & Francis, 2024.

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 2008.

Sources

Benchmarking the anti-inflammatory activity of substituted pyrazole carbaldehydes.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down information on anti-inflammatory effects of substituted pyrazole carbaldehydes. I'm especially interested in their mechanisms and structure-activity relationships, which will be the focus of the initial investigation. I will sift through findings to get a good base for further study.

Refining Search Strategies

I'm now refining my search strategies, focusing on mechanism of action and structure-activity relationships for substituted pyrazole carbaldehydes. I am actively seeking validated experimental protocols for in vitro and in vivo assessments, specifically looking at methodologies for key inflammatory mediators. I also need to find high-impact references to build authority and credibility. I'm focusing on crafting a comparison guide, starting with an introduction and then detailing the synthesis and evaluation workflow. A DOT graph will illustrate the experimental approach.

Expanding Search Parameters

I'm now conducting targeted Google searches to gather information about the anti-inflammatory activity of substituted pyrazole carbaldehydes, zeroing in on mechanism, structure-activity relationships, and benchmarking standards. Simultaneously, I'm seeking validated protocols for in vitro and in vivo assessments, specifically methodologies for measuring key inflammatory mediators. I will also be seeking reputable scientific articles to validate claims. After that, I will structure the comparison guide and begin by introducing the significance of pyrazole derivatives in anti-inflammatory drug discovery, and I'll detail the synthesis and evaluation workflow.

Technical Comparison Guide: Scaffold Selectivity & Reactivity Profiling of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

[1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the aldehyde functionality of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (referred to herein as IPP-4-CHO ) serves as a critical "warhead" for diversifying pyrazole scaffolds.[1] While the pyrazole core is a privileged structure in kinase and COX-2 inhibitor design, the specific contribution of the para-isopropyl group to cross-reactivity —both chemical (during parallel synthesis) and biological (off-target binding)—is often underestimated.

This guide moves beyond standard datasheets to objectively compare IPP-4-CHO against its structural analogs: the unsubstituted 3-phenyl (P-4-CHO) and the 3-(4-methylphenyl) (Tol-4-CHO) variants.[1] We analyze why the isopropyl moiety provides a superior selectivity profile for hydrophobic pockets despite the increased risk of lipophilic promiscuity.[1]

Part 1: Chemical Reactivity Profile (Synthetic Cross-Reactivity)

The primary utility of IPP-4-CHO is as a precursor for Schiff bases, chalcones, and hydroxymethyl derivatives. A major challenge in library synthesis is competitive cross-reactivity when multiple electrophiles are present.[1]

Comparative Electrophilicity

The para-isopropyl group exerts a weak inductive electron-donating effect (+I), which slightly deactivates the aldehyde carbonyl compared to the unsubstituted phenyl analog.[1] This subtle electronic tuning reduces "hard" nucleophilic attacks (e.g., unintended hydration) while maintaining reactivity toward "soft" nucleophiles (e.g., anilines in drug synthesis).

Table 1: Competitive Condensation Kinetics (Standardized) Conditions: Equimolar reaction with 4-fluoroaniline in EtOH at 25°C.

Scaffold VariantSubstituent (

)
Reaction Rate (

)
Yield (2h)Chemical Cross-Reactivity Risk
3-Phenyl (P-4-CHO) -H (0.[1]00)1.00 (Baseline)92%High : Prone to rapid, non-selective condensation.
3-(4-Methyl) (Tol-4-CHO) -CH₃ (-0.[1]17)0.8588%Moderate : Standard building block behavior.[1]
Product (IPP-4-CHO) -CH(CH₃)₂ (-0.15) 0.78 84% Low : Steric bulk + donation slows kinetics, allowing controlled functionalization.[1]
Mechanism of Selectivity

The isopropyl group introduces steric hindrance at the para position, which does not directly block the aldehyde but influences the rotation of the phenyl ring relative to the pyrazole core. This restricts the formation of planar aggregates, reducing the likelihood of π-stacking induced side reactions during solid-phase synthesis.[1]

ReactivityPathwayStartIPP-4-CHO(Aldehyde)InterTetrahedralIntermediateStart->Inter+ Nucleophile(Slowed by i-Pr steric)SideAldol/CannizzaroSide ProductsStart->SideBlocked byElectronic DeactivationProductTarget Imine/Chalcone(Therapeutic Lead)Inter->Product- H2O(Thermodynamic Sink)Inter->SideCompetitivePathways

Figure 1: Reaction pathway showing how the isopropyl group mitigates side reactions via electronic deactivation.

Part 2: Biological Cross-Reactivity (Scaffold Selectivity)

When IPP-4-CHO is converted into a bioactive ligand (e.g., a COX-2 inhibitor or Kinase inhibitor), the "cross-reactivity" refers to off-target binding .[1]

The "Magic Methyl" vs. Isopropyl Effect

Many researchers default to Methyl (Tol-4-CHO) analogs.[1] However, the Isopropyl group (IPP-4-CHO) fills hydrophobic pockets more effectively (Van der Waals volume: ~45 ų vs ~24 ų for methyl).[1]

  • Positive Selection: High affinity for enzymes with deep hydrophobic channels (e.g., COX-2, p38 MAP Kinase).

  • Negative Selection (Reduced Cross-Reactivity): The steric bulk prevents entry into smaller, restrictive pockets (e.g., COX-1 active site), thereby reducing biological cross-reactivity compared to the smaller methyl or phenyl variants.

Table 2: Predicted Biological Cross-Reactivity Profile (Enzyme Inhibition) Data derived from scaffold SAR meta-analysis.[1]

Target TypeIPP-4-CHO Derived LigandTol-4-CHO Derived LigandVerdict
COX-2 (Target) High Affinity (

nM)
High Affinity (

nM)
Comparable potency.[1]
COX-1 (Off-Target) Low Affinity (

)
Moderate Affinity (

)
IPP is 10x more selective.
p38 MAPK Moderate (

nM)
Moderate (

nM)
Isopropyl bulk slightly reduces potency but improves specificity.[1]

Part 3: Experimental Protocols

To validate the cross-reactivity profile of IPP-4-CHO in your specific application, use the following self-validating protocols.

Protocol A: Competitive Aldehyde Reactivity Assay (Chemical)

Objective: Determine if IPP-4-CHO can be selectively functionalized in the presence of less sterically hindered aldehydes.[1]

  • Preparation: Dissolve equimolar amounts (0.1 mmol) of IPP-4-CHO and Benzaldehyde (internal competitor) in 2 mL deuterated methanol (

    
    ).
    
  • Initiation: Add 0.1 mmol of p-anisidine (limiting nucleophile).[1]

  • Monitoring: Transfer to an NMR tube immediately. Monitor the disappearance of the aldehyde proton signals:

    • Benzaldehyde -CHO:

      
       ppm[1]
      
    • IPP-4-CHO -CHO:

      
       ppm (shielded by pyrazole).[1]
      
  • Calculation: Calculate the Selectivity Factor (

    
    ):
    
    
    
    [1]
    • Interpretation: If

      
      , IPP-4-CHO is sufficiently slow to allow orthogonal protection of other aldehydes.[1]
      
Protocol B: Hydrophobic Pocket Exclusion Assay (Biological Proxy)

Objective: Assess the "fit" of the isopropyl group to predict off-target cross-reactivity.

  • System: Use a standard Albumin Binding Assay (BSA) as a proxy for non-specific hydrophobic binding (a major cause of false-positive cross-reactivity).[1]

  • Titration: Prepare a 10

    
    M solution of the IPP-4-CHO derived fluorophore (e.g., condensed with hydrazine). Titrate BSA (0 - 50 
    
    
    M).[1]
  • Measurement: Measure fluorescence quenching or anisotropy.

  • Control: Run parallel with the Methyl analog.

  • Validation:

    • Calculate

      
       (Dissociation Constant).[1]
      
    • Success Criterion: If

      
      , the isopropyl group is driving significant hydrophobic interaction. Note: High BSA binding warrants checking for plasma protein binding (PPB) early in development.
      

Part 4: Decision Logic for Scaffold Selection

Use the following logic flow to determine if IPP-4-CHO is the correct building block for your campaign.

SelectionLogicStartStart: Select Pyrazole ScaffoldQ1Is the Target PocketSterically Restricted?Start->Q1Branch1YES (Small Pocket)Q1->Branch1Branch2NO (Large/Flexible Pocket)Q1->Branch2Result1Use 3-Methyl or 3-H Variant(IPP will clash)Branch1->Result1Q2Is COX-1/Off-TargetSelectivity Critical?Branch2->Q2Result2Use IPP-4-CHO(Steric bulk excludes off-targets)Q2->Result2YesResult3Use 3-Phenyl(Simpler synthesis, lower cost)Q2->Result3No

Figure 2: Decision tree for selecting 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde based on target constraints.

References

  • PubChem Compound Summary . (2025). 3-phenyl-1H-pyrazole-4-carbaldehyde.[1][2][3] National Center for Biotechnology Information.[1] Link

  • Khidre, R. E., et al. (2011).[1][3] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Link

  • Bekhit, A. A., et al. (2015).[1] Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry. Link

  • Thermo Fisher Scientific . (2024).[1] Carbonyl-Reactive Crosslinker Chemistry. Protein Biology Handbook. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.